Technical Documentation Center

1-Benzyl-2,3-dioxopiperidine-4-carbonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile
  • CAS: 1346756-57-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile and its Analogs: Synthesis, Properties, and Applications in Drug Discovery

For the Attention of Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical space surrounding 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile. Due t...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical space surrounding 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile. Due to the limited specific literature on this exact molecule, this guide will focus on the well-documented and structurally related class of N-benzylpiperidine-4-carbonitrile derivatives. The principles, synthetic routes, and biological activities discussed herein provide a strong framework for understanding the potential of and methodologies for investigating novel compounds such as 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile.

Chemical Identity and Nomenclature

A systematic approach to naming is critical for database searching and clear scientific communication. While "1-Benzyl-2,3-dioxopiperidine-4-carbonitrile" is a descriptive name, a more formal IUPAC name would be 1-benzyl-2,3-dioxopiperidine-4-carbonitrile . The term "benzyl" refers to the C₆H₅CH₂- substituent attached to the nitrogen at position 1 of the piperidine ring. The "2,3-dioxo" indicates the presence of two ketone groups at the 2nd and 3rd positions of the piperidine ring, and "4-carbonitrile" specifies a nitrile group (-C≡N) at the 4th position.

As of the latest searches, a specific CAS number for 1-benzyl-2,3-dioxopiperidine-4-carbonitrile has not been found in major chemical databases, suggesting it may be a novel or sparsely documented compound. For context, Table 1 lists the identification details for several closely related and more studied analogs.

Compound NameCAS NumberMolecular Formula
1-Benzyl-3-oxopiperidine-4-carbonitrile1554341-03-5C₁₃H₁₄N₂O
1-Benzylpiperidine-4-carbonitrile62718-31-4C₁₃H₁₆N₂
1-Benzyl-4-hydroxypiperidine-4-carbonitrile6094-60-6C₁₃H₁₆N₂O
1-Benzyl-4-phenylpiperidine-4-carbonitrile968-86-5C₁₉H₂₀N₂
1-Benzyl-4-(o-toluidino)piperidine-4-carbonitrile972-17-8C₂₀H₂₃N₃

Synthesis of N-Benzylpiperidine-4-carbonitrile Derivatives

The synthesis of N-benzylpiperidine-4-carbonitrile scaffolds is a well-established area of organic chemistry, often serving as a key step in the preparation of more complex pharmaceutical agents.

General Synthetic Strategy: Reductive Amination

A common and efficient method for the synthesis of 1-benzylpiperidine-4-carbonitrile involves the reductive amination of 4-cyanopiperidine with benzaldehyde. This reaction proceeds via the formation of an iminium intermediate, which is then reduced in situ.

Experimental Protocol: Synthesis of 1-Benzylpiperidine-4-carbonitrile [1]

  • Reaction Setup: To a solution of 4-cyanopiperidine (1.0 equivalent) and benzaldehyde (1.05 equivalents) in a suitable solvent such as tetrahydrofuran, add a mild reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.3 equivalents) is often preferred due to its selectivity and tolerance of mildly acidic conditions. A small amount of acetic acid (e.g., 2% v/v) can be used to catalyze the formation of the iminium ion.

  • Reaction Execution: Stir the mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or by forming a hydrochloride salt. For the hydrochloride salt, dissolve the oily product in diethyl ether and slowly add a solution of HCl in ether. The resulting precipitate can be collected by filtration.

Causality in Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride is less reactive than sodium borohydride, which allows for the one-pot reaction by not significantly reducing the aldehyde before imine formation. It is also more tolerant of the mildly acidic conditions that favor iminium ion formation.

  • Solvent and Catalyst: Tetrahydrofuran is a good solvent for the reactants and does not interfere with the reaction. The acetic acid catalyst is crucial for protonating the carbonyl oxygen of the benzaldehyde, making it more electrophilic for the nucleophilic attack by the piperidine nitrogen, and for facilitating the dehydration of the resulting hemiaminal to the iminium ion.

Theoretical Synthesis of 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile

The synthesis of the target molecule, 1-benzyl-2,3-dioxopiperidine-4-carbonitrile, would require a different approach, likely involving the construction of the 2,3-dioxopiperidine ring with the nitrile group already in place or introduced at a later stage. A plausible synthetic route could start from a suitably protected and activated precursor.

Proposed Synthetic Workflow:

G A 1-Benzyl-4-oxopiperidine B Cyanohydrin Formation A->B HCN or TMSCN C 1-Benzyl-4-hydroxy- piperidine-4-carbonitrile B->C D Oxidation of α-hydroxyketone C->D e.g., MnO₂ E 1-Benzyl-3-hydroxy-2-oxopiperidine- 4-carbonitrile D->E F Further Oxidation E->F e.g., Dess-Martin periodinane G 1-Benzyl-2,3-dioxopiperidine- 4-carbonitrile F->G G cluster_0 Drug Development Pipeline cluster_1 Potential Biological Targets A N-Benzylpiperidine- 4-carbonitrile Scaffold B Chemical Derivatization (e.g., nitrile hydrolysis, N-debenzylation) A->B Synthesis C Library of Analogs B->C Diversification D High-Throughput Screening C->D Biological Assays E Lead Compound Identification D->E Hit-to-Lead T1 GPCRs (e.g., Opioid, Dopamine Receptors) D->T1 T2 Ion Channels D->T2 T3 Enzymes (e.g., Kinases, Proteases) D->T3 F Preclinical & Clinical Development E->F Drug Candidate

Caption: The central role of the N-benzylpiperidine-4-carbonitrile scaffold in the drug discovery process.

The versatility of the N-benzylpiperidine-4-carbonitrile scaffold allows for the generation of large libraries of compounds for screening against various biological targets. The ability to easily modify the N-substituent, the 4-position, and the nitrile group makes it an attractive starting point for medicinal chemistry campaigns.

Conclusion

While 1-benzyl-2,3-dioxopiperidine-4-carbonitrile remains a compound with limited available data, the broader class of N-benzylpiperidine-4-carbonitrile derivatives represents a cornerstone in synthetic and medicinal chemistry. The established synthetic routes and the diverse biological activities of these compounds underscore the importance of the piperidine scaffold in drug discovery. The theoretical pathways and properties discussed for the target molecule provide a solid foundation for future research and exploration into this novel chemical entity. Further investigation into the synthesis and biological evaluation of 1-benzyl-2,3-dioxopiperidine-4-carbonitrile is warranted to uncover its potential as a novel therapeutic agent.

References

  • 1-benzyl-4-(2-methylanilino)piperidine-4-carbonitrile . PubChem. [Link]

  • 1-benzylpiperidine-4-carbonitrile . PubChem. [Link]

  • 1-Benzyl-4-hydroxypiperidine-4-carbonitrile . SIELC Technologies. [Link]

  • 4-(Phenylamino)-1-(phenylmethyl)-4-piperidinecarbonitrile . CAS Common Chemistry. [Link]

  • Piperidine-4-carbonitrile . Chemical-Suppliers.com. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile in Medicinal Chemistry

Introduction: A Scaffold of Latent Potential in Drug Discovery The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its conformati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Scaffold of Latent Potential in Drug Discovery

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it a privileged scaffold for interacting with biological targets. The subject of this guide, 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile, represents a synthetically accessible, yet underexplored, platform for the development of novel therapeutics. While direct, extensive research on this specific molecule is nascent, an analysis of its constituent pharmacophores—the N-benzyl group, the 2,3-dioxopiperidine core, and the 4-carbonitrile moiety—provides a strong rationale for its investigation across several therapeutic areas.

The N-benzyl group is a common substituent in medicinal chemistry, often introduced to modulate lipophilicity and to engage in hydrophobic or aromatic interactions within target proteins.[3] The 2,3-dioxopiperidine core, a cyclic α-ketoamide, is a reactive and versatile chemical entity. The adjacent carbonyl groups can act as potent hydrogen bond acceptors and may participate in covalent interactions with nucleophilic residues in enzyme active sites. Finally, the carbonitrile group is a versatile functional group that can serve as a hydrogen bond acceptor, a bioisostere for a carbonyl group, or a reactive handle for further chemical elaboration.

This document serves as a detailed guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile. We will provide a prospective analysis of its potential applications, detailed synthetic and experimental protocols, and a framework for its evaluation as a novel drug lead.

Prospective Therapeutic Applications and Mechanistic Hypotheses

Based on the known activities of structurally related compounds, we hypothesize that 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile and its derivatives could be promising candidates for development in the following areas:

  • Oncology: The piperidine scaffold is found in numerous anticancer agents.[4][5] Derivatives of 2,5-diketopiperazines, which share the cyclic diketo functionality, have demonstrated potent anticancer activity by inducing apoptosis and cell cycle arrest.[6] The dioxopiperidine core of our subject molecule could mimic these activities. Furthermore, the carbonitrile group is present in some kinase inhibitors, where it can interact with the hinge region of the ATP binding site.

  • Neurodegenerative Diseases: N-benzylpiperidine derivatives have been investigated as dual inhibitors of acetylcholinesterase (AChE) and histone deacetylases (HDACs) for the treatment of Alzheimer's disease.[7] The benzyl group can provide the necessary hydrophobic interactions in the active sites of these enzymes, while the piperidine core acts as a scaffold. 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile could serve as a starting point for the design of novel neuroprotective agents.

  • Enzyme Inhibition: The α-dicarbonyl motif of the 2,3-dioxopiperidine core is a key feature in inhibitors of various enzymes, including proteases and histone deacetylases (HDACs).[8] The electrophilic nature of the adjacent carbonyls can facilitate covalent or non-covalent interactions with active site residues. The overall structure suggests potential for the development of inhibitors for enzymes with nucleophilic catalytic residues.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile

This protocol outlines a potential synthetic route starting from commercially available 1-benzyl-4-piperidone.[9] The synthesis involves a multi-step sequence to introduce the desired functionalities.

Workflow for the Synthesis of 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile

G A 1-Benzyl-4-piperidone B 1-Benzyl-4-oxopiperidine-3-carbonitrile A->B Formylation / Cyanation C 1-Benzyl-3-hydroxy-4-cyanopiperidine B->C Reduction D 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile C->D Oxidation G A Cell Seeding B Compound Treatment A->B 24 hours C Incubation B->C 48-72 hours D MTT Assay C->D Add MTT Reagent E Data Analysis D->E Measure Absorbance G A Initial Hit Identification B Mechanism of Action Studies A->B Target Identification C Structure-Activity Relationship (SAR) Studies A->C Analogue Synthesis D Lead Optimization B->D C->D E In Vivo Efficacy Studies D->E Animal Models

Sources

Application

1-Benzyl-2,3-dioxopiperidine-4-carbonitrile: A Versatile Scaffold for the Synthesis of Complex Heterocycles

An Application Note and Protocol Guide for Researchers Abstract The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents targeting the central...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents targeting the central nervous system.[1] This guide introduces 1-benzyl-2,3-dioxopiperidine-4-carbonitrile, a highly functionalized and synthetically versatile building block. The unique arrangement of a vicinal dicarbonyl system, a synthetically accessible nitrile group, and a stable N-benzyl protecting group makes this molecule an exceptional precursor for the rapid assembly of complex, polycyclic heterocyclic systems. We provide a robust, multi-step synthesis of the title compound from commercially available starting materials. Furthermore, we present a detailed protocol for its application in the construction of dihydropyrido[2,3-d]pyrimidine derivatives, a class of compounds with significant biological activities, including roles as kinase inhibitors and anticancer agents.[2][3] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage this powerful building block in their synthetic programs.

Introduction: The Strategic Value of the 2,3-Dioxopiperidine Core

The 1-benzyl-2,3-dioxopiperidine-4-carbonitrile scaffold combines several key features that render it a powerful tool in synthetic chemistry:

  • Conformational Constraint: The rigidified piperidine ring, influenced by the sp² centers at C2 and C3, provides a defined three-dimensional architecture, which is highly desirable in modern drug design.

  • Multiple Reaction Centers: The molecule possesses three distinct electrophilic centers (C2-keto, C3-keto, C4-nitrile) and multiple potential nucleophilic/acidic sites, allowing for diverse and regioselective chemical transformations.

  • β-Keto Nitrile Functionality: The integrated C3-keto and C4-nitrile groups constitute a classic β-keto nitrile system, a well-established precursor for the synthesis of various heterocyclic rings, particularly pyrimidines and pyridines, through condensation reactions.[4]

  • α-Dicarbonyl/Lactam Moiety: The C2-C3 dicarbonyl system within the N-benzyl-lactam framework offers unique reactivity for building fused ring systems, such as quinoxalines (with diamines) or pyridopyrimidines (with amidines).

This guide provides the necessary protocols to synthesize and utilize this high-value intermediate.

Synthesis of 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile

A direct and selective oxidation of a simple N-benzylpiperidine at the C2 and C3 positions is challenging. Therefore, a more strategic, multi-step approach is proposed, starting from precursors with existing oxygenation. The following protocol outlines a reliable pathway.

Synthesis_Workflow A 3-Hydroxypyridine B 1-Benzyl-3-hydroxypyridinium halide A->B Benzyl Halide Toluene, Reflux C N-Benzyl-3-hydroxypiperidine B->C NaBH4 Base, Solvent D N-Benzyl-3-piperidone C->D Swern Oxidation (COCl)2, DMSO, TEA E 1-Benzyl-3-oxo-piperidine- 4-carbonitrile D->E 1. NaH, THF 2. Tosyl Cyanide F 1-Benzyl-2,3-dioxopiperidine- 4-carbonitrile E->F SeO2 Oxidation Dioxane, Reflux

Caption: Proposed synthetic workflow for 1-benzyl-2,3-dioxopiperidine-4-carbonitrile.

Protocol 1: Multi-step Synthesis

This protocol is divided into four main stages, starting from 3-hydroxypyridine.

Part A: Synthesis of N-Benzyl-3-hydroxypiperidine

This initial two-step sequence involves N-benzylation followed by pyridinium reduction, based on established procedures.[5][6]

  • N-Benzylation: To a solution of 3-hydroxypyridine (1.0 eq) in toluene (3 mL/mmol), add benzyl bromide (1.1 eq). Heat the mixture to reflux for 4 hours. Cool the reaction to room temperature, and collect the resulting precipitate (1-benzyl-3-hydroxypyridinium bromide) by filtration. Wash with cold toluene and dry under vacuum.

  • Reduction: Suspend the pyridinium salt (1.0 eq) in ethanol (5 mL/mmol) and cool to 0 °C. Add sodium borohydride (2.0 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by carefully adding 1 M HCl until the pH is ~7. Remove the solvent under reduced pressure, and partition the residue between ethyl acetate and water. Extract the aqueous layer twice with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-benzyl-3-hydroxypiperidine.

Part B: Oxidation to N-Benzyl-3-piperidone

A Swern oxidation provides a reliable method for converting the secondary alcohol to the ketone under mild conditions.[5][7]

  • Activator Formation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM, 4 mL/mmol) and cool to -78 °C. Slowly add a solution of dimethyl sulfoxide (DMSO, 2.2 eq) in anhydrous DCM, keeping the internal temperature below -65 °C. Stir for 30 minutes.

  • Alcohol Addition: Add a solution of N-benzyl-3-hydroxypiperidine (1.0 eq) in anhydrous DCM dropwise, again maintaining the temperature below -65 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Quench: Add triethylamine (TEA, 5.0 eq) dropwise. Allow the reaction to warm to room temperature over 30 minutes.

  • Workup: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield N-benzyl-3-piperidone.

Part C: Cyanation to 1-Benzyl-3-oxopiperidine-4-carbonitrile

This step introduces the nitrile group at the C4 position via enolate chemistry.

  • Enolate Formation: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (5 mL/mmol) at 0 °C under argon, add a solution of N-benzyl-3-piperidone (1.0 eq) in anhydrous THF dropwise. Stir at 0 °C for 30 minutes.

  • Cyanation: Add a solution of p-toluenesulfonyl cyanide (1.1 eq) in anhydrous THF dropwise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Workup: Carefully quench the reaction with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by flash chromatography to yield the β-keto nitrile.

Part D: α-Oxidation to 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile

The final step involves the oxidation of the carbon alpha to the C3-carbonyl (the C2 position). Selenium dioxide is a classic reagent for this transformation.[8]

  • Reaction Setup: In a flask equipped with a reflux condenser, dissolve 1-benzyl-3-oxopiperidine-4-carbonitrile (1.0 eq) in 1,4-dioxane (10 mL/mmol). Add selenium dioxide (1.2 eq).

  • Heating: Heat the mixture to reflux (approx. 101 °C) and maintain for 6-8 hours, monitoring by TLC.

  • Workup: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the black selenium precipitate. Wash the Celite pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford the final product, 1-benzyl-2,3-dioxopiperidine-4-carbonitrile, typically as a pale yellow solid.

Stage Product Typical Yield Physical Form
A N-Benzyl-3-hydroxypiperidine85-95%Colorless Oil
B N-Benzyl-3-piperidone80-90%Pale Yellow Oil
C 1-Benzyl-3-oxopiperidine-4-carbonitrile60-75%Off-white Solid
D 1-Benzyl-2,3-dioxopiperidine-4-carbonitrile45-55%Pale Yellow Solid
Table 1: Summary of synthetic stages and expected outcomes.

Application: Synthesis of Dihydropyrido[2,3-d]pyrimidines

The title compound is an ideal substrate for the construction of the medicinally important pyrido[2,3-d]pyrimidine scaffold.[2][9] The reaction proceeds via a condensation-cyclization cascade with an amidine, which formally constructs the fused pyrimidine ring.

Application_Workflow sub 1-Benzyl-2,3-dioxopiperidine- 4-carbonitrile prod 5-Benzyl-2-phenyl-4-oxo-4,5,6,7,8,9- hexahydro-3H-pyrido[2,3-d]pyrimidin-3-one sub->prod K2CO3, Ethanol Reflux, 12h reag Benzamidine Hydrochloride reag->prod

Caption: Synthesis of a dihydropyrido[2,3-d]pyrimidine derivative.

Protocol 2: Synthesis of 5-Benzyl-2-phenyl-4-oxo-4,5,6,7,8,9-hexahydro-3H-pyrido[2,3-d]pyrimidin-3-one

This protocol details the cyclocondensation reaction with benzamidine.

Materials and Reagents

ReagentM.W.Amount (1.0 mmol scale)MolesEquivalents
1-Benzyl-2,3-dioxopiperidine-4-carbonitrile242.26242 mg1.0 mmol1.0
Benzamidine Hydrochloride156.61188 mg1.2 mmol1.2
Potassium Carbonate (K₂CO₃), anhydrous138.21276 mg2.0 mmol2.0
Ethanol, anhydrous-10 mL--
Table 2: Reagents for Pyrido[2,3-d]pyrimidine Synthesis.

Step-by-Step Procedure

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-benzyl-2,3-dioxopiperidine-4-carbonitrile (1.0 eq), benzamidine hydrochloride (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

    • Causality Note: Potassium carbonate serves two purposes: it neutralizes the hydrochloride salt to generate the free benzamidine base in situ and acts as a base to catalyze the condensation steps.

  • Reaction: Add anhydrous ethanol (10 mL) to the flask. Stir the suspension and heat it to reflux (approx. 78 °C).

  • Monitoring: Maintain the reaction at reflux for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting keto-nitrile.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure.

  • Isolation: Add water (20 mL) to the residue and stir for 15 minutes. The product will often precipitate as a solid. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold water, followed by a small amount of cold diethyl ether to remove non-polar impurities. If necessary, the product can be further purified by recrystallization from ethanol or by flash column chromatography to yield the pure dihydropyrido[2,3-d]pyrimidine derivative.

Mechanistic Rationale of Pyrido[2,3-d]pyrimidine Formation

The formation of the fused pyrimidine ring from the 2,3-dioxopiperidine scaffold and an amidine proceeds through a well-established pathway for pyrimidine synthesis from β-dicarbonyl compounds.[10][11]

Mechanism A Dioxopiperidine + Amidine B Initial Adduct (Hemiaminal-like) A->B 1. Nucleophilic Attack (on C2-carbonyl) C Dehydrated Intermediate (N-Acyl-Amidine) B->C 2. Dehydration (-H2O) D Cyclized Intermediate C->D 3. Intramolecular Cyclization (N-attack on C3-carbonyl) E Final Product (Aromatized by tautomerization) D->E 4. Dehydration & Tautomerization

Caption: Plausible mechanism for the formation of the pyrido[2,3-d]pyrimidine core.

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the amidine nitrogen atoms onto the more electrophilic C2-carbonyl of the dioxopiperidine.

  • Dehydration: The resulting tetrahedral intermediate readily loses a molecule of water to form a more stable N-acyl-amidine intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the amidine moiety then attacks the C3-carbonyl in an intramolecular fashion, forming the six-membered pyrimidine ring.

  • Final Tautomerization/Dehydration: A final dehydration and tautomerization step yields the thermodynamically stable, fused aromatic-like pyrido[2,3-d]pyrimidine system.

This robust and predictable reaction pathway underscores the utility of 1-benzyl-2,3-dioxopiperidine-4-carbonitrile as a reliable building block for complex heterocyclic synthesis.

Conclusion

1-Benzyl-2,3-dioxopiperidine-4-carbonitrile is a high-potential building block for synthetic and medicinal chemistry. Its strategic combination of reactive functional groups on a conformationally defined piperidine core provides a direct entry into diverse and complex molecular architectures. The protocols detailed herein offer a clear and reproducible pathway for both the synthesis of this valuable intermediate and its subsequent elaboration into medicinally relevant scaffolds like dihydropyrido[2,3-d]pyrimidines. This guide empowers researchers to incorporate this versatile tool into their synthetic strategies, accelerating the discovery of novel chemical entities.

References

  • Balalaie, S., et al. (2012). An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media. American Journal of Organic Chemistry, 2(1), 1-7. [Link]

  • Jahanshahi, M., et al. (2024). Nano-Fe3O4@SiO2/SnCl4 Promoted Synthesis of Indenopyrido[2,3-d] Pyrimidine Derivatives in Water. Journal of Nanostructures, 14(3), 613-625. [Link]

  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]

  • Tantawy, E. S., et al. (2024). Synthesis of novel bioactive pyrido[2, 3-d] pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances, 14, 11183-11200. [Link]

  • Patel, N. C., et al. (2015). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 20(6), 10387-10402. [Link]

  • QuickCompany. (2020). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Indian Patent Application 201821049282. [Link]

  • Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138. [Link]

  • Google Patents. (2013). Synthesis method for N-Boc-3-piperidone. CN103204801A.
  • Longdom Publishing. (2022). Oxidation of Benzyldiazines and Benzyl(iso)quinolones. Organic Chemistry: An Indian Journal, 18(1), 1-2. [Link]

  • Wang, S., et al. (2022). Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. Journal of the American Chemical Society, 144(24), 10921-10928. [Link]

Sources

Method

Application Notes & Protocols: Laboratory Procedures for N-Benzylation of Piperidine Rings

Abstract The N-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its synthesis is a fundamental transformation in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The N-benzylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its synthesis is a fundamental transformation in drug discovery and development. This guide provides an in-depth analysis of the primary laboratory procedures for the N-benzylation of piperidine rings, designed for researchers, scientists, and drug development professionals. We will move beyond simple step-by-step instructions to explore the mechanistic rationale behind procedural choices, offering a comparative analysis of key synthetic strategies, detailed experimental protocols, and critical safety considerations.

Strategic Overview: Pathways to N-Benzylation

The introduction of a benzyl group onto the nitrogen atom of a piperidine ring can be accomplished through several robust synthetic methodologies. The optimal choice depends on factors such as the availability of starting materials, desired functional group tolerance, reaction scale, and overall efficiency. The two most prevalent and versatile strategies are:

  • Direct Nucleophilic Alkylation: A classic SN2 reaction involving the piperidine nitrogen acting as a nucleophile towards an electrophilic benzyl halide.

  • Reductive Amination: A one-pot reaction combining a piperidine with a benzaldehyde derivative to form an intermediate iminium ion, which is subsequently reduced in situ.

This document will focus on these two core methods, providing detailed protocols and a comparative analysis to guide the synthetic chemist in selecting the most appropriate procedure.

Method 1: Direct Nucleophilic Alkylation with Benzyl Halides

Mechanistic Principle

Direct N-alkylation is a straightforward application of nucleophilic substitution. The lone pair of electrons on the secondary amine of the piperidine ring attacks the electrophilic benzylic carbon of a benzyl halide (e.g., benzyl bromide or chloride), displacing the halide and forming a new carbon-nitrogen bond.

The reaction initially produces a piperidinium halide salt. A base is required to neutralize this salt and regenerate the free, nucleophilic piperidine, allowing the reaction to proceed to completion. The choice of base and solvent is critical to optimize yield and minimize side reactions.

Piperidine Piperidine (Nucleophile) ReactionVessel Reaction Mixture Piperidine->ReactionVessel BenzylHalide Benzyl Halide (Electrophile) (X = Cl, Br) BenzylHalide->ReactionVessel Base Base (e.g., K₂CO₃, Et₃N) Base->ReactionVessel Solvent Aprotic Solvent (e.g., ACN, DMF) Solvent->ReactionVessel Heating Heating (Optional) (RT to Reflux) ReactionVessel->Heating SN2 Reaction Workup Aqueous Work-up & Extraction Heating->Workup Reaction Complete Purification Purification (Column Chromatography / Distillation) Workup->Purification Product N-Benzylpiperidine Purification->Product

Caption: Workflow for Direct N-Alkylation of Piperidine.

Experimental Protocol: Synthesis of 1-Benzyl-4-hydroxypiperidine

This protocol is adapted from a general procedure for the N-alkylation of piperidine derivatives.[3]

Materials:

  • Piperidin-4-ol (1.0 eq)

  • Benzyl bromide (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.0 eq)

  • Tetrabutylammonium iodide (TBAI) (0.01 eq, optional catalyst)

  • Acetonitrile (ACN), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidin-4-ol (e.g., 2.03 g, 20 mmol) and dissolve it in anhydrous acetonitrile (20 mL).

  • Add anhydrous potassium carbonate (2.76 g, 20 mmol) and TBAI (0.08 g, 0.2 mmol) to the solution.

  • Add benzyl bromide (2.37 mL, 20 mmol) dropwise to the stirred suspension.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting piperidine is consumed.

  • After completion, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the solid cake with a small amount of acetonitrile.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product as an oil or solid.

  • Purify the crude residue by silica gel column chromatography, typically using an eluent system such as dichloromethane/methanol (e.g., 9:1 v/v), to afford the pure N-benzyl-4-hydroxypiperidine.[3]

Technical Considerations & Optimization
ParameterRecommendation & Rationale
Halide Choice Benzyl bromide is generally more reactive than benzyl chloride, leading to faster reaction times. Benzyl iodide is highly reactive but less common and more expensive.
Base Selection Anhydrous K₂CO₃ is a cost-effective and commonly used inorganic base. Organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used, especially if substrate solubility is an issue.[4] The base must be strong enough to deprotonate the piperidinium salt but not so strong as to promote elimination side reactions with the benzyl halide.
Solvent Polar aprotic solvents like acetonitrile (ACN), dimethylformamide (DMF), or acetone are preferred as they effectively solvate the intermediate salt and do not interfere with the nucleophilic attack.[5][6] Protic solvents like ethanol can be used but may lead to competing solvolysis of the benzyl halide.[4]
Side Reactions Quaternization: If an excess of benzyl halide is used or if the product is a stronger nucleophile than the starting material, a second benzylation can occur, forming a quaternary ammonium salt. This can be minimized by the slow addition of the alkylating agent to a solution containing an excess of the piperidine.[6] Hydrolysis: Water in the reaction can lead to the formation of benzyl alcohol from the benzyl halide. Using anhydrous conditions is recommended.[4]

Method 2: Reductive Amination

Mechanistic Principle

Reductive amination is a powerful and highly versatile one-pot method for forming C-N bonds.[7] The reaction proceeds through two key stages:

  • Iminium Ion Formation: The piperidine nitrogen attacks the carbonyl carbon of benzaldehyde. Subsequent dehydration forms a transient, electrophilic iminium ion.

  • In-Situ Reduction: A mild, selective hydride reducing agent, added to the same pot, reduces the iminium ion to the corresponding tertiary amine.

The success of this method hinges on the choice of reducing agent. It must be reactive enough to reduce the iminium ion but not so powerful that it reduces the starting aldehyde before the iminium can form.[8] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation due to its mildness and excellent chemoselectivity.[8][9]

cluster_0 One-Pot Reaction Piperidine Piperidine Iminium Iminium Ion Intermediate Piperidine->Iminium + Benzaldehyde - H₂O Benzaldehyde Benzaldehyde Benzaldehyde->Iminium Product N-Benzylpiperidine Iminium->Product + [H⁻] (from Reducer) Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Product

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Synthesis of N-Benzyl-4-(piperidin-4-yl)aniline

This protocol demonstrates the N-benzylation of a complex piperidine using reductive amination.[9]

Materials:

  • 4-(Piperidin-4-yl)aniline (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-(Piperidin-4-yl)aniline (e.g., 1.76 g, 10 mmol) in anhydrous dichloromethane (50 mL).

  • Add benzaldehyde (1.12 mL, 11 mmol) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by silica gel column chromatography to afford the pure N-benzyl-4-(piperidin-4-yl)aniline.[9]

Comparison of Common Reducing Agents
Reducing AgentChemical FormulaKey Characteristics & Rationale
Sodium Triacetoxyborohydride NaBH(OAc)₃The Gold Standard. Mild and highly selective for iminium ions over aldehydes/ketones. Tolerates a wide range of functional groups and does not require acidic conditions.[8]
Sodium Cyanoborohydride NaBH₃CNEffective and selective, but highly toxic (releases HCN gas under acidic conditions). Requires careful pH control. Largely replaced by NaBH(OAc)₃ for safety reasons.[7]
Sodium Borohydride NaBH₄A strong reducing agent that can readily reduce the starting aldehyde, leading to alcohol byproducts and lower yields.[8] Can be used in a two-step procedure where the imine is pre-formed before the reductant is added.[8]

Method Selection: A Comparative Analysis

FeatureDirect AlkylationReductive Amination
Starting Materials Piperidine + Benzyl HalidePiperidine + Benzaldehyde
Reagent Stability Benzyl halides are often lachrymatory and can be moisture-sensitive.Benzaldehydes are generally stable but can be prone to air oxidation.
Functional Group Tolerance Moderate. Sensitive to other nucleophilic groups that could react with the benzyl halide.Excellent. The mild conditions and selective reductant tolerate a wide array of functional groups (esters, amides, nitriles).[8]
Key Reagents Requires a base (e.g., K₂CO₃, Et₃N).Requires a selective reducing agent (e.g., NaBH(OAc)₃).
Common Side Products Quaternary ammonium salts (over-alkylation), benzyl alcohol (hydrolysis).[4][6]Benzyl alcohol (from aldehyde reduction), over-alkylation to tertiary amines (if starting with a primary amine).[8]
Ideal Application Simple, cost-effective synthesis for robust piperidine scaffolds without sensitive functional groups.Complex molecule synthesis where high chemoselectivity and functional group tolerance are paramount.

Product Purification and Characterization

Purification:

  • Work-up: Following the reaction, a standard aqueous work-up is typically performed. For basic products like N-benzylpiperidine, an acid wash (e.g., 1M HCl) can extract the product into the aqueous layer, which is then basified and re-extracted with an organic solvent to remove non-basic impurities.

  • Chromatography: Silica gel column chromatography is the most common method for purifying N-benzylpiperidines, effectively separating the product from unreacted starting materials and non-polar byproducts.[3][10]

  • Distillation: For non-substituted, liquid N-benzylpiperidine, high vacuum distillation can be an effective purification method for large-scale preparations.[10]

Characterization:

  • ¹H NMR: The successful formation of the N-benzylpiperidine is confirmed by the appearance of a characteristic singlet for the benzylic methylene protons (N-CH₂ -Ph) typically around 3.5 ppm, along with signals for the aromatic protons (7.2-7.4 ppm) and the piperidine ring protons.[11][12]

  • ¹³C NMR: The appearance of a signal for the benzylic carbon around 60-65 ppm and signals for the aromatic carbons are indicative of product formation.[13]

  • IR Spectroscopy: A key diagnostic feature is the disappearance of the N-H stretching vibration (typically around 3300-3500 cm⁻¹) from the starting secondary piperidine amine.[2]

  • Mass Spectrometry: Provides confirmation of the molecular weight of the final product.

Critical Safety Precautions

All laboratory work should be preceded by a thorough risk assessment.

  • Piperidine: Piperidine is a flammable, corrosive, and toxic liquid.[14][15] It can cause severe skin and eye burns.[14] Inhalation can irritate the respiratory tract.[14] Always handle piperidine in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including solvent-resistant gloves (e.g., nitrile or neoprene), chemical splash goggles, and a lab coat.[14][16] Emergency eyewash and shower stations must be readily accessible.[14]

  • Benzyl Halides (Bromide/Chloride): These reagents are strong lachrymators (tear-inducing) and are toxic and corrosive. Handle exclusively in a chemical fume hood with appropriate PPE.

  • Reducing Agents: While NaBH(OAc)₃ is relatively safe to handle, NaBH₄ reacts violently with acid and water to produce flammable hydrogen gas. NaBH₃CN is highly toxic and releases hydrogen cyanide gas upon contact with acid.[7]

  • General Handling: Ensure all containers are properly grounded when transferring flammable solvents to prevent static discharge.[15][16] Keep all ignition sources away from the experimental setup.

References

  • Kaldybayeva, A., Sergazy, A., Malmakova, A., & Valentina, Y. (2024). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). A.B. Bekturov Institute of Chemical Sciences JSC.
  • Request PDF. (n.d.). SYNTHESIS OF N-BENZYLPIPERIDINE-4-ON DERIVATIVES (Review). ResearchGate. Retrieved from [Link]

  • BenchChem. (2025).
  • Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2023). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry.
  • SSRN. (n.d.). N-Benzyl-r-2,c-6-diphenylpiperidines. Retrieved from [Link]

  • BenchChem. (2025).
  • RSC Publishing. (n.d.).
  • QuickCompany. (n.d.). Process For Preparation Of N Benzyl 3 Hydroxy Piperidine. Retrieved from [Link]

  • Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2023). Intramolecular Buchwald–Hartwig N -arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry, 21(16), 3285-3289. DOI:10.1039/D3OB00406F
  • ResearchGate. (2026). (PDF) Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidines].
  • Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. (n.d.).
  • Gonzalez-Gomez, J. P., Ramirez-Prada, M. I., & Islas-Vargas, P. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC.
  • Marvel, C. S., & Lazier, W. A. (n.d.). Benzoyl piperidine. Organic Syntheses Procedure.
  • Wang, Y., & Dong, G. (n.d.). Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. PMC.
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • SBLCore. (2024).
  • ResearchGate. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars.
  • A kind of synthetic method of n-benzyl-3-hydroxypiperidine. (n.d.).
  • Sigma-Aldrich. (2025).
  • Piperidine - SAFETY D
  • CN116924967A - Preparation method of N-benzyl-4-piperidone. (2005).
  • CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde. (n.d.).
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis. BenchChem.
  • Chemos GmbH&Co.KG. (n.d.).
  • Matassini, C., Clemente, F., & Goti, A. (n.d.). THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES.
  • One-Pot reductive amination of carbonyl compounds and reductive N-alkylation of amines with zirconium borohydride–piperazine. (n.d.).
  • ResearchGate. (n.d.). 1 H-NMR Spectra of N-benzyl-N-methyl-piperidinium chloride in D 2 O at RT. Retrieved from [Link]

  • Avramoff, M., & Sprinzak, Y. (1956). Reduction and Benzylation by Means of Benzyl Alcohol. III. Experiments in the Pyridine Series. Journal of the American Chemical Society.
  • ODU Digital Commons. (n.d.).
  • Novaes, L. F. T., et al. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry.
  • BenchChem. (n.d.).
  • Effect of the Substituent in the Benzyl
  • Sciencemadness.org. (n.d.). Reduction and Benzylation by Means of Benzyl Alcohol. 11. N-Benzylation.

Sources

Application

Application Notes and Protocols for the Scalable Synthesis of Substituted Piperidine-2,6-diones

Abstract: The piperidine-2,6-dione (or glutarimide) scaffold is a cornerstone of modern medicinal chemistry, most notably as the core binding motif for the Cereblon (CRBN) E3 ubiquitin ligase, enabling the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The piperidine-2,6-dione (or glutarimide) scaffold is a cornerstone of modern medicinal chemistry, most notably as the core binding motif for the Cereblon (CRBN) E3 ubiquitin ligase, enabling the development of targeted protein degradation technologies like PROTACs (Proteolysis Targeting Chimeras) and molecular glues.[1][2][3] The therapeutic success of drugs such as lenalidomide and pomalidomide, and the expanding pipeline of related drug candidates, has created a significant demand for robust, efficient, and scalable synthetic routes to access structurally diverse analogs.[4][5] This guide provides an in-depth analysis of field-proven synthetic strategies, offering detailed protocols and explaining the causal logic behind experimental choices to aid researchers in drug development and process chemistry.

Introduction: The Privileged Glutarimide Scaffold

The piperidine-2,6-dione motif is not only central to the action of immunomodulatory imide drugs (IMiDs) but is also found in a range of other bioactive molecules, including the aromatase inhibitor Aminoglutethimide and the mAChRs antagonist Dexetimide.[6] The core function of this scaffold in many modern therapeutics is its ability to recruit the CRBN E3 ligase, hijacking the ubiquitin-proteasome system to induce the degradation of specific target proteins.[2] The precise substitution pattern on the glutarimide ring is critical for modulating binding affinity, substrate specificity, and overall drug efficacy. Consequently, the development of synthetic methodologies that allow for the facile and scalable introduction of diverse substituents is of paramount importance.

This document outlines several key synthetic approaches, with a focus on scalability and practical application in a research and development setting.

Strategic Approaches to Synthesis

The synthesis of substituted piperidine-2,6-diones can be broadly categorized into several strategic approaches. The choice of strategy is often dictated by the desired substitution pattern (e.g., at the C3, C4, or N1 position), the availability of starting materials, and the required scale of the synthesis.

Key Synthetic Strategies Overview:
  • Classical Cyclization: Direct condensation of glutaric acid derivatives with amines.

  • Michael Addition-Cyclization Cascade: A highly efficient, transition-metal-free approach for C3-substituted glutarimides.

  • Masked Glutarimide Strategy: Circumventing the challenges of the acidic N-H proton in cross-coupling reactions.

  • Direct C-H Functionalization: Modern, atom-economical methods for late-stage diversification.

The following diagram illustrates the decision-making process for selecting an appropriate synthetic strategy.

G start Desired Substituted Piperidine-2,6-dione sub_pattern Substitution Pattern? start->sub_pattern c3_sub C3-Substitution sub_pattern->c3_sub C3 n1_sub N1-Substitution sub_pattern->n1_sub N1 late_stage Late-Stage Diversification? c3_sub->late_stage masked_coupling Masked Glutarimide Strategy (e.g., Suzuki, Buchwald-Hartwig) c3_sub->masked_coupling Aryl/Heteroaryl classical_cyclization Classical Cyclization (Glutaric Anhydride + Amine) n1_sub->classical_cyclization michael_cascade Michael Addition / Imidation (Scalable, Metal-Free) late_stage->michael_cascade No ch_func Direct C-H Functionalization (Atom-Economical) late_stage->ch_func Yes

Caption: Strategic workflow for selecting a synthesis method.

Protocol I: Scalable, Transition-Metal-Free Synthesis via Michael Addition/Intramolecular Imidation

This approach represents a highly practical and scalable method for constructing a wide array of α-substituted and α,α-disubstituted piperidine-2,6-diones from readily available methyl acetates and acrylamides.[1] Its key advantages are operational simplicity, mild reaction conditions, and the avoidance of transition metals, which simplifies purification and reduces costs. The reaction proceeds through a proposed Michael addition followed by an intramolecular imidation cascade.[1] This method has been successfully scaled to a 5-kilogram level, demonstrating its industrial viability.[1][6]

Experimental Protocol

Reaction Scheme: (Representational: R¹, R² = Aryl, Alkyl, etc.; R³ = H, Alkyl) Substituted Methyl Acetate + Acrylamide → Substituted Piperidine-2,6-dione

Materials:

  • Substituted methyl acetate derivative (1.0 equiv)

  • Acrylamide derivative (1.2 equiv)

  • Potassium tert-butoxide (KOtBu) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • 6N Hydrochloric Acid (HCl)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: To a clean, dry, nitrogen-purged reactor suitable for the desired scale, add the substituted methyl acetate (1.0 equiv) and anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve the acrylamide derivative (1.2 equiv) and potassium tert-butoxide (1.2 equiv) in anhydrous THF.

  • Reaction Execution: Slowly add the acrylamide/KOtBu solution to the cooled methyl acetate solution over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up & Isolation (Kilogram Scale):

    • Upon completion, carefully neutralize the reaction mixture by adding 6N HCl until the pH is approximately 7.

    • A precipitate will form. Filter the solid product.

    • Wash the solid with water and then a minimal amount of cold ethanol.

    • Recrystallize the crude product from a mixture of DMF/Ethanol (e.g., 1:1 v/v) to yield the pure substituted piperidine-2,6-dione.[1]

  • Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight.

Causality and Experimental Insights:
  • Base Selection (KOtBu): Potassium tert-butoxide is a strong, non-nucleophilic base. Its role is to deprotonate the α-carbon of the methyl acetate, generating a nucleophilic enolate that initiates the Michael addition to the acrylamide.

  • Solvent (THF): Anhydrous THF is an excellent aprotic solvent for this reaction, as it effectively solvates the potassium enolate intermediate without interfering with the reaction.

  • Temperature Control: The initial cooling to 0 °C is crucial to control the exothermicity of the deprotonation and the subsequent Michael addition, minimizing side reactions.

  • Scalability: The precipitation of the product upon neutralization provides a significant advantage for large-scale synthesis, as it avoids the need for extensive and costly chromatographic purification.[1]

Data Summary: Representative Yields
EntryR¹ Group (from Methyl Acetate)R² (from Acrylamide)Yield (%)
1PhenylH85%
24-FluorophenylH82%
32-ThienylH75%
4PhenylMethyl78%
Data synthesized from literature reports.[1]

Protocol II: C3-Arylation via a Masked Glutarimide (Suzuki Coupling)

Direct metal-catalyzed cross-coupling on the piperidine-2,6-dione core can be challenging due to the acidic N-H proton, which can poison the catalyst or lead to side reactions.[2] A robust strategy to circumvent this issue involves using a stable precursor, 2,6-bis(benzyloxy)pyridine, which can be considered a "masked" glutarimide.[2] This precursor undergoes standard cross-coupling reactions, such as Suzuki-Miyaura coupling, to install the desired substituent. A final hydrogenation step unmasks the glutarimide core.

Experimental Workflow

G cluster_0 Phase 1: Cross-Coupling cluster_1 Phase 2: Deprotection (Unmasking) start 2,6-bis(benzyloxy)-3-bromopyridine suzuki Suzuki-Miyaura Coupling (Aryl Boronic Acid, Pd Catalyst, Base) start->suzuki intermediate 3-Aryl-2,6-bis(benzyloxy)pyridine suzuki->intermediate hydrogenation Catalytic Hydrogenation (e.g., H₂, Pd/C) intermediate->hydrogenation product 3-Aryl-piperidine-2,6-dione hydrogenation->product

Caption: Workflow for C3-arylation via the masked glutarimide strategy.

Experimental Protocol (Illustrative)

Step A: Suzuki-Miyaura Coupling

  • To a solution of 2,6-bis(benzyloxy)-3-bromopyridine (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water), add the desired aryl boronic acid (1.5 equiv) and a base (e.g., K₂CO₃, 2.0 equiv).

  • Purge the mixture with nitrogen or argon for 15-20 minutes.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

  • After cooling, perform a standard aqueous work-up and purify the crude product by column chromatography to yield the 3-aryl-2,6-bis(benzyloxy)pyridine intermediate.

Step B: Catalytic Hydrogenation

  • Dissolve the intermediate from Step A in a solvent such as ethanol or methanol.

  • Add a palladium on carbon catalyst (Pd/C, 10% w/w).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

  • Stir vigorously until the reaction is complete (monitor by LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure to obtain the final 3-aryl-piperidine-2,6-dione.

Causality and Experimental Insights:
  • Masked Scaffold: The 2,6-bis(benzyloxy)pyridine is stable to the basic conditions of the Suzuki coupling and lacks the problematic acidic proton, ensuring high coupling efficiency.[2]

  • Hydrogenation: This is a clean and efficient deprotection method. The benzyl groups are cleaved, and the pyridine ring is simultaneously reduced to the piperidine core, revealing the desired dione functionality in a single, high-yielding step.

Safety and Handling

The synthesis of piperidine-2,6-diones involves handling of potentially hazardous materials. Adherence to standard laboratory safety protocols is mandatory.

  • Strong Bases (e.g., KOtBu): Highly corrosive and moisture-sensitive. Handle in a fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Flammable Solvents (e.g., THF, Ethanol): Use in a well-ventilated area, away from ignition sources.

  • Palladium Catalysts: Can be pyrophoric, especially Pd/C. Do not allow the dry catalyst to be exposed to air. Wet the filter cake with water or solvent after filtration.

  • Hydrogen Gas: Highly flammable. Ensure all equipment is properly grounded and use a hydrogen-rated apparatus.

  • Glutarimide Products: Compounds like thalidomide and its analogs are known reproductive toxins.[7] Handle all glutarimide-containing materials with extreme care, using appropriate containment (fume hood) and PPE to avoid direct contact. Decontaminate glassware with a strong base solution (e.g., 2M NaOH).[7]

Conclusion

The scalable synthesis of substituted piperidine-2,6-diones is a critical enabling technology in modern drug discovery. The transition-metal-free Michael addition/imidation cascade offers a remarkably efficient and industrially viable route for a wide range of C3-substituted analogs.[1] For specific substitution patterns, particularly complex aryl and heteroaryl groups, classic strategies employing a masked glutarimide scaffold remain a robust and reliable option.[2] By understanding the underlying chemical principles and paying close attention to reaction parameters and safety, researchers can confidently and efficiently access the diverse chemical space of these vital pharmaceutical building blocks.

References

  • Zhang, P., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate. (n.d.). Approaches for the synthesis of piperidine-2,6-diones. ResearchGate. Available at: [Link]

  • O'Brien, E., et al. (2009). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. PMC. Available at: [Link]

  • Gawali, V. B., et al. (2015). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. Der Pharma Chemica. Available at: [Link]

  • Vannam, R., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. PMC. Available at: [Link]

  • Schmalzbauer, M., et al. (2020). Rigid Scaffolds: Synthesis of 2,6-Bridged Piperazines with Functional Groups in all three Dimensions. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Scheme S11: Synthesis of piperidine-2,6-dione derivatives 4a-c. ResearchGate. Available at: [Link]

  • Muller, G. W., et al. (2007). Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position. Google Patents.
  • Zhu, C., et al. (2016). Diastereoselectively Complementary C-H Functionalization Enables Access to Structurally and Stereochemically Diverse 2,6-Substituted Piperidines. PubMed. Available at: [Link]

  • Bauman, J. D., et al. (2007). Cyclization of the Acyl Glucuronide Metabolite of a Neutral Endopeptidase Inhibitor to an Electrophilic Glutarimide: Synthesis, Reactivity, and Mechanistic Analysis. ACS Publications. Available at: [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective synthetic approaches to glutarimides. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic strategies towards C−H functionalization of piperidines at C2, C3 and C4. ResearchGate. Available at: [Link]

  • Zefirov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Lee, Y., et al. (2011). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. PMC. Available at: [Link]

  • Zefirov, N. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Semantic Scholar. Available at: [Link]

  • Dherange, B. D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Morton, D., et al. (2022). Diversity Synthesis Using Glutarimides as Rhodium Carbene Precursors in Enantioselective C–H Functionalization and Cyclopropanation. ACS Publications. Available at: [Link]

  • Zhang, P., et al. (2023). Facile and Practical Synthesis of Substituted Piperidine-2,6-Diones Under Transition-Metal Free Condition. PMC. Available at: [Link]

  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Mishra, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Xingwei Li's Group Website. Available at: [Link]

  • ChemRxiv. (2024). A unified platform for the rapid assembly of glutarimides for Cereblon E3 ligase modulatory drugs. ChemRxiv. Available at: [Link]

  • D'Amico, D. C., et al. (2017). A Novel Green Synthesis of Thalidomide and Analogs. CORE. Available at: [Link]

  • Li, W., et al. (2002). Solid-Phase Synthesis of Thalidomide and Its Analogues. ACS Combinatorial Science. Available at: [Link]

  • Koukouras, A., & Hirsch, A. K. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. ResearchGate. Available at: [Link]

  • Li, W., et al. (2002). Solid-phase synthesis of thalidomide and its analogues. PubMed. Available at: [Link]

  • Encyclopedia.pub. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub. Available at: [Link]

  • Morton, D., et al. (2022). Asymmetric Dirhodium-Catalyzed Modification of Immunomodulatory Imide Drugs and Their Biological Assessment. PMC. Available at: [Link]

  • Vannam, R., et al. (2023). Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification. RSC Publishing. Available at: [Link]

  • Martinez-Aukajos, A., et al. (2023). Extending the chemical space of glutarimide-based cereblon ligands through an efficient Rh(II)-catalyzed X-H insertion reaction. PubMed. Available at: [Link]

  • Le-Goffic, F., et al. (2011). Design, synthesis and biological evaluation of new thalidomide analogues as TNF-α and IL-6 production inhibitors. PubMed. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for the synthesis of dioxopiperidines

Topic: 2,6-Dioxopiperidine (Glutarimide) Synthesis & Optimization Role: Senior Application Scientist Status: Active Support Ticket Introduction: The Glutarimide Challenge Welcome to the Technical Support Hub for piperidi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2,6-Dioxopiperidine (Glutarimide) Synthesis & Optimization

Role: Senior Application Scientist Status: Active Support Ticket

Introduction: The Glutarimide Challenge

Welcome to the Technical Support Hub for piperidine-2,6-dione (glutarimide) synthesis. This scaffold is the pharmacophore backbone for a critical class of immunomodulatory drugs (IMiDs), including Thalidomide, Lenalidomide, and Pomalidomide.

While the core chemistry appears simple—condensing a glutaric acid derivative with an amine—the reality is often plagued by incomplete cyclization (stalling at the mono-amide) , hydrolytic ring-opening , and decarboxylation during scale-up.

This guide moves beyond textbook procedures to address the thermodynamic and kinetic bottlenecks of this reaction.

Module 1: The Thermodynamic Bottleneck (Thermal Condensation)

Context: The most common route is the condensation of glutaric anhydride with a primary amine. The reaction proceeds in two steps: rapid formation of the amic acid (mono-amide) followed by a slow, endothermic ring closure (dehydration).

Troubleshooting Q&A

Q1: My reaction proceeds rapidly to an intermediate but stalls. TLC shows a polar spot that persists even after refluxing in ethanol. What is happening? Diagnosis: You are stuck at the amic acid (mono-amide) intermediate . Root Cause: The ring closure releases water. In solvents like ethanol or THF without water removal, the equilibrium prevents complete cyclization. Solution:

  • Switch Solvents: Move to high-boiling non-polar solvents (Toluene or Xylene).

  • Force Dehydration: Use a Dean-Stark apparatus to physically remove water from the azeotrope.

  • Chemical Dehydration (Alternative): If the substrate is heat-sensitive, add a dehydrating agent like Acetic Anhydride (Ac₂O) or Acetyl Chloride to the reaction mixture.

    • Protocol Adjustment: Reflux in Ac₂O for 2–4 hours often drives the reaction to completion quantitatively.

Q2: I am using a substituted glutaric anhydride and getting a mixture of regioisomers. How do I control this? Diagnosis: Regiochemical lack of control during the initial nucleophilic attack. Optimization:

  • Temperature Gradient: Do not mix reagents at reflux. Add the amine to the anhydride at 0°C or -20°C to favor the kinetic product (attack at the less hindered carbonyl).

  • Base Catalysis: Use a mild base (TEA or DMAP) to deprotonate the amine, increasing its nucleophilicity and sensitivity to steric differentiation.

Module 2: The "Modern" Base-Promoted Cascade

Context: For highly substituted glutarimides (e.g., 3,3-disubstituted), the thermal route often fails due to steric hindrance. A powerful alternative is the Michael Addition/Cyclization cascade using esters and acrylamides.

Troubleshooting Q&A

Q3: I am trying to synthesize a 3-aryl-glutarimide using the ester-acrylamide method, but yields are <20%. Diagnosis: Inefficient enolate formation or solvent incompatibility. Optimization (The KOtBu Protocol): Recent optimization studies indicate that Potassium tert-butoxide (KOtBu) in DMF is the superior system for this transformation.[1]

  • Why KOtBu? It is strong enough to generate the enolate from the ester but bulky enough to minimize nucleophilic attack on the amide.

  • Why DMF? Polar aprotic solvents stabilize the ionic intermediates better than THF for this specific cascade.

  • Protocol: React methyl phenylacetate with acrylamide using 2.0 equiv of KOtBu in DMF. Start at -20°C for 30 mins, then warm to 25°C.

Q4: My product degrades during workup. I suspect the ring is opening. Diagnosis: Base-mediated hydrolysis. Glutarimides are sensitive to aqueous base. Solution:

  • Quench Carefully: Do not quench with strong base. Neutralize the reaction mixture with cold 1N HCl or saturated NH₄Cl to pH 7 before extraction.

  • Avoid Methanol: In the presence of base, methanol can cause transesterification/ring-opening.

Module 3: Visualizing the Mechanism & Failure Points

The following diagram illustrates the standard thermal pathway and the critical points where the reaction fails (hydrolysis or incomplete dehydration).

GlutarimideSynthesis cluster_0 Step 1: Amic Acid Formation cluster_1 Step 2: Cyclization (The Bottleneck) cluster_2 Failure Modes Anhydride Glutaric Anhydride (Starting Material) AmicAcid Amic Acid (Mono-amide Intermediate) Anhydride->AmicAcid Fast Nucleophilic Attack (Kinetic) Diacid Glutaric Acid (Dead End) Anhydride->Diacid Wet Solvent (Moisture) Amine Primary Amine (R-NH2) Amine->AmicAcid Glutarimide 2,6-Dioxopiperidine (Target Product) AmicAcid->Glutarimide Slow Thermal Dehydration (Requires Heat/Dean-Stark) Water H2O (Byproduct) AmicAcid->Water Glutarimide->AmicAcid Base/Aq. Acid (Reversible) Hydrolysis Ring Opening (Hydrolysis)

Caption: Mechanistic pathway of glutarimide formation showing the critical dehydration step (green) and hydrolysis risks (red).

Module 4: Experimental Protocols & Data

Protocol A: High-Yield Thermal Cyclization (Dean-Stark)

Best for: Stable amines and simple glutaric anhydrides.

  • Dissolution: Dissolve Glutaric Anhydride (1.0 eq) in Toluene (10 mL/g).

  • Addition: Add Primary Amine (1.05 eq) slowly at RT. Stir for 30 min (formation of amic acid).

  • Cyclization: Attach a Dean-Stark trap filled with toluene. Heat to reflux (110°C).

  • Monitoring: Reflux until water collection ceases (approx. 3–6 hours).

  • Workup: Cool to RT. If product precipitates, filter.[1] If soluble, wash with 1N HCl (remove excess amine), then Brine. Evaporate solvent.

Protocol B: Chemical Cyclization (CDI Method)

Best for: Heat-sensitive substrates or when Dean-Stark is ineffective.

  • Activation: Dissolve the isolated Amic Acid intermediate (from Step 2 above) in dry THF or CH₂Cl₂.

  • Coupling: Add 1,1'-Carbonyldiimidazole (CDI) (1.2 eq).

  • Reaction: Reflux for 12–16 hours.

  • Note: CDI activates the carboxylic acid, making the intramolecular attack by the amide nitrogen highly favorable.

Optimization Data: Solvent & Catalyst Impact
ParameterConditionYield (Typical)Notes
Solvent Ethanol (Reflux)40–60%Stalls at mono-amide; equilibrium limited.
Solvent Toluene (Dean-Stark)85–95% Thermodynamic control; physical water removal drives completion.
Solvent DMF (Microwave)90%Fast (10-20 min); risk of decarboxylation if overheated.
Catalyst None (Thermal)ModerateSlow kinetics.
Catalyst KOtBu (in DMF) 88% Best for de novo synthesis from esters + acrylamide [1].
Catalyst DMAP (0.1 eq)HighAccelerates ring closure in Ac₂O mediated reactions.

Module 5: Advanced Green Synthesis (Microwave)

For laboratories prioritizing Green Chemistry or high-throughput screening, microwave irradiation is superior to thermal reflux.

Protocol:

  • Mix Glutaric Acid (not anhydride) and Urea/Thiourea (1:1 ratio).

  • Irradiate (solvent-free or min. water) at 150°C for 15 mins .

  • Result: Yields typically >90% with minimal purification required [2].[2]

References

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Source: PubMed Central (PMC). URL:[Link]

  • Microwave Mediated Synthesis of Imides: Urea vs Thiourea. Source: MDPI (Molecules). URL:[Link][3]

  • The Synthesis of Unsubstituted Cyclic Imides Using Hydroxylamine under Microwave Irradiation. Source: PubMed Central (PMC). URL:[Link]

  • Transamidation of N-acyl-glutarimides with amines. Source: Royal Society of Chemistry (RSC). URL:[Link]

Sources

Optimization

Technical Support Center: Identifying and Minimizing Side Products in Piperidine Synthesis

Welcome to the Technical Support Center for piperidine synthesis. As a foundational structural motif in a vast range of pharmaceuticals and specialty materials, the efficient and clean synthesis of the piperidine ring is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for piperidine synthesis. As a foundational structural motif in a vast range of pharmaceuticals and specialty materials, the efficient and clean synthesis of the piperidine ring is of paramount importance.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during piperidine synthesis, with a specific focus on the identification and minimization of unwanted side products. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions.

Troubleshooting Guides by Synthetic Method

The formation of byproducts is highly dependent on the chosen synthetic route. Below are troubleshooting guides for the most common methods used to synthesize the piperidine core.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a widely used industrial method for producing piperidines. However, the high stability of the aromatic pyridine ring necessitates forcing conditions or highly active catalysts, which can lead to side reactions.[3]

Q1: My reaction is incomplete, and I'm observing partially hydrogenated intermediates. What's going wrong?

Possible Cause: Incomplete reduction is often due to insufficient catalyst activity, catalyst poisoning, or suboptimal reaction conditions (temperature and pressure).[4] The aromaticity of the pyridine ring requires significant energy to overcome.[3]

Solutions:

  • Optimize Catalyst and Conditions: Rhodium on carbon (Rh/C) is often more effective than palladium (Pd/C) for pyridine reduction and can be used under milder conditions.[5] Platinum oxide (PtO₂, Adams' catalyst) is also highly effective, typically used with a hydrogen pressure of 3-4 atm and temperatures around 60-80 °C.[4]

  • Ensure Purity of Starting Material: Impurities in the starting pyridine, particularly sulfur-containing compounds, can poison the catalyst, leading to deactivation.[4]

  • Increase Hydrogen Pressure and/or Temperature: To drive the reaction to completion and reduce partially hydrogenated intermediates like dihydropyridines, increasing the hydrogen pressure and reaction temperature can be effective.[4]

  • Solvent Choice: The presence of water can sometimes hinder the reaction. Using anhydrous solvents may improve the outcome.[4]

Q2: I'm seeing significant amounts of N-alkylated or other over-reduction byproducts. How can I prevent this?

Possible Cause: Harsh reaction conditions (high temperature and pressure) required for pyridine ring reduction can sometimes lead to undesired side reactions, such as the hydrogenolysis of substituents or N-alkylation if alkyl halides or other electrophiles are present.[4]

Solutions:

  • Control Temperature: Lowering the reaction temperature may help minimize the formation of decomposition and other side products.[4]

  • Optimize Reaction Time: Closely monitor the reaction's progress to avoid extended reaction times that could promote byproduct formation.[4]

  • Catalyst Selection: The choice of catalyst can influence the reaction pathway. A less aggressive catalyst might be beneficial if over-reduction is an issue.[4]

Reductive Amination and Cyclization Reactions

Reductive amination of dicarbonyl compounds and other intramolecular cyclization strategies are versatile methods for constructing substituted piperidines. However, these reactions can be plagued by competing side reactions.

Q3: My reductive amination is producing a significant amount of the alcohol from the reduction of the starting carbonyl compound. How can I improve selectivity?

Possible Cause: The choice of reducing agent is critical in reductive amination. A strong reducing agent like sodium borohydride (NaBH₄) can reduce the aldehyde or ketone starting material before it has a chance to form the necessary imine or iminium ion intermediate.[6]

Solutions:

  • Use a Selective Reducing Agent: Employ milder, more selective reducing agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents preferentially reduce the iminium ion over the carbonyl group, thus favoring the desired piperidine product.[6]

  • Stepwise Procedure: A two-step, one-pot procedure can be effective. First, allow the imine to form completely by stirring the carbonyl compound and the amine together (sometimes with a dehydrating agent like molecular sieves). Then, add the reducing agent to selectively reduce the pre-formed imine.[6]

Q4: I am observing over-alkylation of my piperidine product, leading to tertiary amine impurities. How can this be minimized?

Possible Cause: The newly formed piperidine product, a secondary amine, is often more nucleophilic than the starting primary amine. This can lead to it reacting further with the starting carbonyl compound and iminium ion intermediates, resulting in the formation of tertiary amines.[6]

Solutions:

  • Stoichiometric Control: Using a stoichiometric amount of the amine or a slight excess of the carbonyl compound can help to limit the opportunity for the product to react further.[6]

  • Stepwise Imine Formation: As mentioned previously, forming the imine first before adding the reducing agent can effectively minimize over-alkylation.[6]

Q5: My intramolecular cyclization is yielding a linear alkene byproduct instead of the desired piperidine. What is the cause?

Possible Cause: In certain radical-mediated cyclizations, a competitive 1,5-hydrogen transfer can occur, leading to the formation of a linear alkene instead of the cyclized piperidine product.[5]

Solutions:

  • Catalyst and Reagent Choice: The choice of catalyst and reagents can influence the competition between the desired radical rebound and the undesired 1,5-H-transfer. Re-evaluation of the catalytic system may be necessary.[5]

  • Substrate Modification: In some cases, modification of the substrate to disfavor the 1,5-H-transfer pathway may be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercially available piperidine?

A: Common impurities include unreacted starting materials like pyridine, oxidation products that give the piperidine a yellow tint, and water.[1] The presence of pyridine is particularly problematic as it forms an azeotropic mixture with piperidine, making separation by simple distillation difficult.

Q2: How can I effectively remove pyridine from my piperidine product?

A: Due to the formation of a constant boiling azeotrope (approximately 92% piperidine and 8% pyridine), simple fractional distillation is challenging.[4] More effective methods include:

  • Azeotropic Distillation with Water: Adding water can alter the relative volatilities, allowing for better separation.[7][8]

  • Selective Salt Formation: Piperidine reacts with carbon dioxide to form a solid piperidine carbonate, while pyridine does not. This allows for the separation of the solid salt by filtration, followed by liberation of the free piperidine by treatment with a strong base.[9]

Q3: My piperidine has turned yellow upon storage. Can I still use it?

A: The yellow discoloration is typically due to oxidation products. While it may not affect all applications, for high-purity requirements, purification by distillation is recommended. To prevent future discoloration, store purified piperidine under an inert atmosphere (e.g., nitrogen or argon) and protect it from light and heat.[9]

Q4: I'm observing N-Nitroso piperidine impurities. Why is this a concern and how can I avoid it?

A: N-Nitroso impurities are a significant concern due to their potential carcinogenic nature.[10] They can form if the synthesis conditions inadvertently expose an intermediate to nitrosating agents. It is crucial to use reagents and conditions that do not introduce nitrites or other nitrosating species. If their presence is suspected, specific analytical methods, such as LC-MS, should be employed for their detection and quantification.[11][12][13]

Experimental Protocols & Data

Protocol 1: Purification of Piperidine via Carbonate Salt Formation

This method is particularly effective for removing pyridine impurities.[9]

  • Reaction Setup: In a suitable flask, dissolve the crude piperidine containing pyridine in an appropriate solvent.

  • CO₂ Addition: Bubble carbon dioxide gas through the solution. Piperidine will react to form a solid precipitate of piperidine carbonate.

  • Filtration: Cool the mixture to ensure complete precipitation and then filter the solid piperidine carbonate. The pyridine will remain in the filtrate.[9]

  • Liberation of Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide, to regenerate the free piperidine.[9]

  • Extraction and Purification: Extract the liberated piperidine into an organic solvent (e.g., diethyl ether). Dry the organic extract over a suitable drying agent like solid KOH, filter, and then distill to obtain pure piperidine.[9]

Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride

This protocol is effective for minimizing the reduction of the starting carbonyl compound.[6]

  • Reaction Setup: In a round-bottom flask, dissolve the dicarbonyl compound (1.0 equiv.) and the primary amine (1.0-1.2 equiv.) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv.) portion-wise at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.[6]

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 1: Comparison of Reducing Agents in Reductive Amination
Reducing AgentSelectivity for Iminium IonCommon Side ProductsTypical Solvents
Sodium Borohydride (NaBH₄)ModerateAlcohol from carbonyl reductionMethanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN)High(Toxic cyanide byproduct)Methanol, Acetonitrile
Sodium Triacetoxyborohydride (NaBH(OAc)₃)HighNone significantDCM, DCE, THF

Visualizations

Diagram 1: Key Piperidine Synthesis Pathways and Potential Side Reactions

cluster_0 Catalytic Hydrogenation cluster_1 Reductive Amination Pyridine Pyridine Piperidine1 Piperidine Pyridine->Piperidine1 H₂, Catalyst (e.g., Rh/C, PtO₂) PartiallyHydrogenated Partially Hydrogenated Intermediates Pyridine->PartiallyHydrogenated Incomplete Reaction OverReduction Over-reduction/ Decomposition Products Piperidine1->OverReduction Harsh Conditions Dicarbonyl 1,5-Dicarbonyl Compound + Amine Piperidine2 Substituted Piperidine Dicarbonyl->Piperidine2 Selective Reducing Agent (e.g., NaBH(OAc)₃) Alcohol Alcohol Byproduct Dicarbonyl->Alcohol Non-selective Reducing Agent (e.g., NaBH₄) OverAlkylation Tertiary Amine (Over-alkylation) Piperidine2->OverAlkylation Excess Amine/ High Nucleophilicity Start Low Yield or Impure Product IdentifyMethod Identify Synthesis Method Start->IdentifyMethod Hydrogenation Catalytic Hydrogenation IdentifyMethod->Hydrogenation Hydrogenation ReductiveAmination Reductive Amination IdentifyMethod->ReductiveAmination Reductive Amination CheckCatalyst Check Catalyst Activity & Purity of Pyridine Hydrogenation->CheckCatalyst CheckReducer Use Selective Reducing Agent? ReductiveAmination->CheckReducer CheckConditions Optimize H₂ Pressure, Temperature, & Time CheckCatalyst->CheckConditions AnalyzeByproducts Analyze Byproducts (GC-MS, LC-MS, NMR) CheckConditions->AnalyzeByproducts YesReducer Yes CheckReducer->YesReducer Yes NoReducer No CheckReducer->NoReducer No ControlStoich Control Stoichiometry YesReducer->ControlStoich ConsiderStepwise Consider Stepwise Imine Formation NoReducer->ConsiderStepwise ConsiderStepwise->ControlStoich ControlStoich->AnalyzeByproducts Purify Purify Product (Distillation, Chromatography, Salt Formation) AnalyzeByproducts->Purify

Caption: A logical workflow for troubleshooting common piperidine synthesis issues.

References

  • Moshkin, V. S., & Varaksin, M. V. (2022).
  • Cleanchem. (n.d.). N-Nitroso Piperidine Impurity 3 | CAS No: 4515-18-8. Retrieved from [Link]

  • Stasse, H. L. (1944). U.S. Patent No. 2,363,158. Washington, DC: U.S.
  • Stasse, H. L. (1944). U.S. Patent No. 2,363,157. Washington, DC: U.S.
  • Atobe, M., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry, 18, 384-391.
  • Veeprho. (n.d.). Amine Di piperazine impurity. Retrieved from [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2012). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 398-421.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. Retrieved from [Link]

  • DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • CN104297404A. (n.d.). Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • ChemRxiv. (n.d.). A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Retrieved from [Link]

  • New Atlas. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

  • Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Retrieved from [Link]

  • YouTube. (2024). Preparation of Piperidines, Part 2: Substituted at Position 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a.... Retrieved from [Link]

  • Google Patents. (n.d.). Detection method for determining piperidine residue in bulk drug.
  • ResearchGate. (n.d.). A few examples of piperidine‐based drugs and natural products. Retrieved from [Link]

Sources

Troubleshooting

addressing challenges in the scale-up of piperidine derivative production

Ticket System: Open Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Scale-Up Challenges in Piperidine Production Introduction: The "Hidden" Variables of P...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Open

Current Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Topic: Troubleshooting Scale-Up Challenges in Piperidine Production

Introduction: The "Hidden" Variables of Piperidine Chemistry

Welcome to the Piperidine Process Support Hub. You are likely here because a protocol that worked perfectly on a 100 mg scale in a round-bottom flask has failed—or become dangerous—at the 1 kg or pilot scale.

Piperidine derivatives (pharmacophores in drugs like fentanyl, paroxetine, and ritalin analogues) present a unique triad of scale-up challenges:

  • Thermodynamics: The hydrogenation of pyridine is highly exothermic (

    
    ).
    
  • Catalyst Poisoning: The basic nitrogen lone pair binds strongly to metal surfaces, killing turnover frequency (TOF).

  • Stereochemical Drift: Cis/trans ratios often shift when changing from batch to flow or altering pressure.

Below are the active support modules designed to troubleshoot these specific failure modes.

Module 1: The Hydrogenation Bottleneck

Core Issue: Reaction stalls at 50-60% conversion or exhibits thermal runaway.

Q: Why did my exotherm spike uncontrollably during the pyridine reduction?

A: You likely encountered a "light-off" delay followed by a mass-transfer-limited runaway. At scale, hydrogen gas–liquid mass transfer (


) becomes the rate-limiting step. If the catalyst is highly active but H2 availability is low due to poor agitation, the reaction starves. Once H2 saturation is suddenly achieved (often after an induction period), the accumulated heat release exceeds the cooling jacket's capacity.

Protocol: Safe Hydrogenation Scale-Up

  • Acidic Media: Conduct the reaction in acetic acid or with 1.1 eq. HCl. Protonating the pyridine nitrogen (

    
    ) prevents it from poisoning the catalyst surface, allowing lower temperatures and pressures.
    
  • Catalyst Choice: Switch from Pd/C to PtO₂ (Adams' Catalyst) or Rh/C for difficult substrates. Rhodium operates well at lower pressures (5–10 bar) compared to Palladium.

  • Dosing Strategy: Do not load all reagents at once. Use a semi-batch protocol where the substrate is pumped into a reactor pre-charged with catalyst and solvent under H2 pressure.

Q: My reaction stalls despite high pressure (50 bar). Why?

A: This is classic Catalyst Poisoning . The piperidine product is more basic (


) than the pyridine reactant. As the reaction proceeds, the product competes more aggressively for active sites on the metal surface.
  • Fix: Increase the acidity of the solvent system to sequester the formed amine.

  • Alternative: Use Continuous Flow Hydrogenation (e.g., H-Cube or trickle-bed reactors). In flow, the product is immediately removed from the catalyst bed, preventing product inhibition.

Visualization: Batch vs. Flow Logic

HydrogenationLogic Start Start: Pyridine Reduction CheckScale Scale > 100g? Start->CheckScale Batch Batch Reactor CheckScale->Batch No Flow Continuous Flow (Trickle Bed) CheckScale->Flow Yes Risk1 Risk: Exotherm Accumulation Batch->Risk1 Risk2 Risk: Product Inhibition Batch->Risk2 Sol2 Solution: Short Residence Time Flow->Sol2 Sol1 Solution: Semi-batch Dosing Risk1->Sol1

Caption: Decision logic for selecting Batch vs. Continuous Flow to mitigate thermal risks and product inhibition.

Module 2: Stereochemical Integrity

Core Issue: Loss of diastereoselectivity (cis/trans ratio) in 2-, 3-, or 4-substituted piperidines.

Q: I need the cis-isomer, but scale-up yielded a 1:1 mixture. What changed?

A: Thermodynamics took over. The cis-isomer is often the kinetic product (formed by hydrogen adding to the less hindered face), while the trans-isomer is thermodynamic (equatorial substituents).

  • Temperature: High temperatures favor the thermodynamic (trans) product. Keep T < 40°C.

  • Pressure: Higher H2 pressure increases the concentration of adsorbed hydrogen, speeding up the kinetic pathway. Increase pressure to >20 bar to favor cis-selectivity.

  • Solvent: Acidic solvents (AcOH) often favor cis-isomers by protonating the intermediate, preventing enamine-imine tautomerization which scrambles stereocenters.

Data: Pressure Effect on Selectivity (Example: 2-Methylpyridine)

ParameterCondition ACondition BCondition C
Pressure 1 bar (Balloon)5 bar50 bar
Temperature 25°C50°C25°C
Catalyst 5% Rh/C5% Pd/C5% Rh/C
Cis:Trans Ratio 60:4045:5595:5
Yield 85%92%98%

Module 3: Downstream Processing (Purification)

Core Issue: Removing metal residues (Pd/Pt) and breaking water azeotropes.[1]

Q: My final API has 500 ppm Palladium. How do I reach ICH Q3D limits (<10 ppm)?

A: Standard filtration (Celite) is insufficient for soluble Pd species formed during amine synthesis. Protocol: Metal Scavenging

  • Thiol-Silica Scavengers: Use SiliaMetS® Thiol or Thiourea functionalized silica.

    • Dosage: Add 4-5 equivalents relative to the residual metal content.

    • Temp: Heat to 50°C for 1 hour (kinetics are slow at RT).

    • Filtration: Filter through a 0.45 µm membrane.

  • Activated Carbon: If silica is too expensive, use specific carbons (e.g., Darco KB-G) designed for metal chelation. Note: This may reduce yield by adsorbing product.

Q: I cannot dry my product. It contains 5-10% water consistently.

A: Piperidine forms a stubborn azeotrope with water (approx. 35% water by weight at bp 93°C). Troubleshooting Steps:

  • Azeotropic Distillation: Add Toluene . The Toluene-Water azeotrope boils at 85°C, carrying the water over.

  • Chemical Drying: For final polishing, treat the piperidine solution with KOH pellets (potassium hydroxide).[2] Piperidine is stable to strong bases, and KOH effectively sequesters water where Na2SO4 fails.

Module 4: Safety & Engineering Controls

Core Issue: Handling pyrophoric catalysts and hydrogen at scale.

Q: How do I safely handle the spent catalyst filter cake?

A: Spent hydrogenation catalysts (Raney Nickel, Pd/C) are pyrophoric —they ignite spontaneously when dry and exposed to air due to adsorbed hydrogen. Mandatory Safety Protocol:

  • Never Dry the Cake: Keep the filter cake water-wet at all times.

  • Inert Blanket: Perform filtration under a nitrogen blanket.

  • Quench: Immediately submerge the used filter aid/catalyst in a drum of water. Do not throw it into a standard solid waste bin.

Visualization: Impurity Removal Workflow

PurificationWorkflow Crude Crude Reaction Mixture (High Pd, Water present) Step1 Step 1: Celite Filtration (Removes bulk solids) Crude->Step1 CheckPd Check Pd Content Step1->CheckPd Scavenge Add Thiol-Silica Scavenger (50°C, 1h) CheckPd->Scavenge >10 ppm CheckWater Check Water Content CheckPd->CheckWater <10 ppm Filter2 Fine Filtration (0.45 µm) Scavenge->Filter2 Filter2->CheckWater Azeotrope Add Toluene -> Distill CheckWater->Azeotrope Azeotrope Detected Final Final API (Pd <10ppm, H2O <0.5%) CheckWater->Final Dry Azeotrope->Final

Caption: Step-by-step downstream processing to ensure ICH Q3D compliance and solvent removal.

References

  • ACS Publications. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters. Link

  • Organic Chemistry Portal. (2008). Synthesis of Piperidines: Recent Literature and Protocols. Link

  • Biotage. (2023).[3] How to Remove Palladium in Three Easy Steps: Metal Scavenging Guide. Link

  • ThalesNano. (2015). Difficult Hydrogenations – Saturation of Functionalized Pyridines using H-Cube. Link

  • BenchChem. (2025).[2][4] Technical Support: Catalytic Hydrogenation of Pyridine to Piperidine. Link

  • Onyx Scientific. (2023). Palladium Scavenging: From 1% to within ICH Limits. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Piperidine Synthesis Methodologies for the Modern Researcher

The piperidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals and natural products.[1][2] Its prevalence in over twenty classes of drugs underscores the critica...

Author: BenchChem Technical Support Team. Date: February 2026

The piperidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals and natural products.[1][2] Its prevalence in over twenty classes of drugs underscores the critical need for efficient, selective, and scalable synthetic methods for its construction.[3][4] This guide provides an in-depth comparative analysis of key methodologies for piperidine synthesis, offering field-proven insights and experimental data to empower researchers in drug discovery and development. We will delve into the mechanistic nuances of each approach, providing a robust framework for selecting the optimal strategy for a given synthetic challenge.

Catalytic Hydrogenation of Pyridines: The Direct Approach

The catalytic hydrogenation of pyridines represents the most atom-economical and direct route to the piperidine core.[2] This method is extensively utilized in both academic and industrial settings due to its straightforward nature.[1] However, the aromaticity of the pyridine ring necessitates potent catalytic systems, often requiring elevated pressures and temperatures.[2] A significant challenge is the potential for the Lewis basic nitrogen atom in both the starting material and the product to act as a catalyst poison.[2]

Causality Behind Experimental Choices

The choice of catalyst, solvent, and reaction conditions is paramount to achieving high efficiency and selectivity. Precious metal catalysts, particularly those from the platinum group, are highly effective.[2] Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst, often employed in the presence of an acidic additive.[2] The acid protonates the pyridine ring, which facilitates the reduction process. Homogeneous catalysts offer high selectivity and activity under milder conditions but present challenges in product separation.[2]

Table 1: Comparative Performance of Catalysts in Pyridine Hydrogenation [1]

SubstrateCatalystSolventPressure (bar)Temperature (°C)Time (h)Yield (%)
Pyridine10% Rh/CWater580-High
2-MethylpyridinePtO₂Glacial Acetic Acid70Room Temp.4-6High
3-MethylpyridinePtO₂Glacial Acetic Acid70Room Temp.4-6High
4-MethylpyridineRu/PDVBWater11001.5>95
2-BromopyridinePtO₂Glacial Acetic Acid50Room Temp.--
Experimental Protocol: Catalytic Hydrogenation of 2-Acetylpyridine[5]

This protocol outlines the enantioselective hydrogenation of 2-acetylpyridine, a valuable chiral building block.

  • Catalyst Preparation: In a glovebox, a vial is charged with the chiral catalyst and the appropriate solvent.

  • Substrate Addition: 2-acetylpyridine is added to the catalyst solution.

  • Reaction Execution: The vial is placed in a high-pressure reactor, which is then sealed and purged with an inert gas. The reactor is pressurized with hydrogen gas and the reaction is stirred at the specified temperature for 12-24 hours.

  • Work-up: After depressurization, the reaction mixture is filtered through a pad of silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography to yield the desired 2-acetylpiperidine.

Visualization of the Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification catalyst Chiral Catalyst reactor High-Pressure Reactor (H2 gas, Stirring) catalyst->reactor substrate 2-Acetylpyridine substrate->reactor solvent Solvent solvent->reactor filtration Filtration reactor->filtration 12-24h concentration Concentration filtration->concentration chromatography Column Chromatography concentration->chromatography Pure 2-Acetylpiperidine Pure 2-Acetylpiperidine chromatography->Pure 2-Acetylpiperidine

Caption: Workflow for Catalytic Hydrogenation.

Reductive Amination: A Versatile Cyclization Strategy

Reductive amination of 1,5-dicarbonyl compounds or their synthetic equivalents provides a powerful and flexible route to a wide array of substituted piperidines.[1][5] This one-pot reaction involves the formation of an enamine or iminium ion intermediate, followed by intramolecular cyclization and reduction.[1] The strategic choice of the reducing agent and reaction conditions can exert significant control over the stereochemical outcome.[5]

Causality Behind Experimental Choices

The success of a reductive amination hinges on the careful orchestration of several factors. The choice of the nitrogen source, typically a primary amine or an ammonia equivalent like ammonium acetate, determines the N-substituent of the final piperidine.[1] The reducing agent is critical for the final reduction step. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and borane-pyridine complex (BAP), with the latter being a less toxic alternative to cyanide-containing reagents.[5][6] The solvent can also influence the reaction, with protic solvents like methanol and ethanol being common.[6]

Experimental Protocol: General Procedure for Reductive Amination[1]
  • Reaction Setup: To a solution of the 1,5-dicarbonyl compound (1.0 equiv) in a suitable solvent (e.g., methanol), add the primary amine or ammonium acetate (1.0-1.2 equiv).

  • Intermediate Formation: The mixture is stirred to facilitate the formation of the enamine or iminium ion intermediate.

  • Reduction: The reducing agent (e.g., NaBH₃CN) is added portion-wise to the reaction mixture.

  • Work-up: The reaction is quenched, and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent and water.

  • Purification: The organic layer is dried and concentrated, and the crude product is purified by flash column chromatography.

Visualization of the Reductive Amination Mechanism

G dicarbonyl 1,5-Dicarbonyl Compound iminium Iminium Ion Intermediate dicarbonyl->iminium + Amine, -H2O amine Primary Amine cyclization Intramolecular Cyclization iminium->cyclization enamine Enamine Intermediate cyclization->enamine reduction Reduction enamine->reduction + Reducing Agent piperidine Substituted Piperidine reduction->piperidine

Caption: Reductive Amination Pathway.

Aza-Diels-Alder Reaction: Convergent and Stereoselective

The aza-Diels-Alder reaction is a powerful cycloaddition strategy for the construction of six-membered nitrogen-containing heterocycles, including piperidines.[1] This [4+2] cycloaddition involves the reaction of an azadiene with a dienophile or an imine with a diene.[1] The development of asymmetric variants has established this method as a valuable tool for the enantioselective synthesis of complex piperidine-containing molecules.[1]

Causality Behind Experimental Choices

The aza-Diels-Alder reaction's success is highly dependent on the nature of the diene, the imine (or its precursor), and the catalyst. Lewis acids are often employed to activate the imine towards cycloaddition.[1] The choice of a chiral Lewis acid or a chiral auxiliary on one of the reactants can induce high levels of enantioselectivity.[1] The solvent and temperature also play crucial roles in controlling the reaction's rate and selectivity. Anhydrous, non-polar solvents at low temperatures are typically preferred to minimize side reactions.[1]

Table 2: Representative Aza-Diels-Alder Reactions for Piperidine Synthesis [1]

DieneImine/AzadieneCatalyst/AuxiliarySolventYield (%)Enantioselectivity (ee%)
Danishefsky's dieneN-Tosyl-1-aza-1,3-butadieneZnCl₂THF95N/A
p-Br-C₆H₄-substituted dieneHydrazonesPseudoeph edrine auxiliaryCH₂Cl₂70 (recrystallized)98
Danishefsky's dieneN-Acyl-1-aza-1,3-butadieneChiral bis(oxazoline)-metal complexesNot SpecifiedExcellentExcellent
Experimental Protocol: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction[1]
  • Reaction Setup: To a solution of the imine (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere at -78 °C, add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1-1.0 equiv).

  • Diene Addition: The mixture is stirred briefly before the diene (1.0-1.5 equiv) is added.

  • Reaction Monitoring: The reaction is stirred at low temperature for several hours to days, with progress monitored by thin-layer chromatography.

  • Quenching and Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted.

  • Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

Visualization of the Aza-Diels-Alder Reaction

G diene Diene transition_state [4+2] Transition State diene->transition_state imine Imine (Dienophile) imine->transition_state cycloaddition Cycloaddition transition_state->cycloaddition tetrahydropyridine Tetrahydropyridine (Piperidine Precursor) cycloaddition->tetrahydropyridine

Caption: Aza-Diels-Alder Cycloaddition.

Modern and Emergent Methodologies

The field of piperidine synthesis is continuously evolving, with new and innovative methods emerging. These include transition-metal-catalyzed cyclizations, multicomponent reactions, and radical-mediated cyclizations.[3]

  • Transition-Metal-Catalyzed Cyclizations: Gold, palladium, and iridium catalysts have been employed in various intramolecular cyclization reactions to form piperidine rings.[3] For instance, gold(I) complexes can catalyze the oxidative amination of non-activated alkenes.[3]

  • Multicomponent Reactions (MCRs): MCRs offer a highly efficient approach to constructing complex piperidine structures in a single step from three or more starting materials.[3]

  • Radical-Mediated Cyclizations: Intramolecular radical cyclizations provide a powerful tool for the synthesis of polysubstituted piperidines, often with high stereoselectivity.[3]

A recent innovative approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, offering a streamlined and cost-effective way to create complex, three-dimensional piperidine molecules.[7][8] This two-step process simplifies the construction of complex piperidines and is analogous to how palladium cross-coupling revolutionized pyridine chemistry.[7]

Conclusion: A Strategic Selection Framework

The synthesis of piperidine rings can be achieved through a variety of robust and versatile methods. The choice of the most appropriate methodology depends on several factors, including the desired substitution pattern, stereochemical requirements, scalability, and the availability of starting materials.

  • Catalytic hydrogenation of pyridines is a direct and efficient route, particularly for large-scale synthesis, where the selection of the catalyst and reaction conditions is key to success.[1]

  • Reductive amination offers a flexible approach to highly substituted piperidines from acyclic precursors, often with excellent stereocontrol.[1]

  • The aza-Diels-Alder reaction excels in its ability to construct the piperidine core with multiple stereocenters in a single step, with asymmetric variants providing access to enantiomerically enriched products.[1]

  • Modern methodologies continue to expand the synthetic toolbox, offering novel and efficient solutions for accessing complex piperidine architectures.

By understanding the underlying principles and practical considerations of each method, researchers can make informed decisions to accelerate their drug discovery and development programs.

References
  • Obydennov, D. L., & Sapozhnikov, S. V. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]

  • Cardona, F., & Goti, A. (2018). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 23(10), 2465. [Link]

  • Sreenivasulu, M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1833-1839. [Link]

  • Moormann, A. E. (1993). Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. Synthetic Communications, 23(6), 789-795. [Link]

  • Kattel, S., et al. (2024). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2010). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2010(8), 249-266. [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]

  • News-Medical. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. [Link]

  • Wang, D., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry, 14, 1290-1297. [Link]

  • Larsen, C. H., & Grieco, P. A. (2015). Intercepting Methanimine for the Synthesis of Piperidine-Based N-Heterocycles in an Aqueous Medium. The Journal of Organic Chemistry, 80(16), 8419-8427. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidines via the hydrogenation of pyridines. [Link]

  • ResearchGate. (n.d.). Synthesis of piperidinones by an aza Diels-Alder reaction. [Link]

  • Bull, J. A., et al. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry, 9(10), 3625-3641. [Link]

  • Rice University. (2024). New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. [Link]

Sources

Comparative

A Researcher's Guide to the Structural Validation of Novel Piperidine Compounds

For researchers in the dynamic fields of medicinal chemistry and drug development, the synthesis of a novel piperidine-containing molecule is a moment of significant potential. This versatile N-heterocyclic scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the dynamic fields of medicinal chemistry and drug development, the synthesis of a novel piperidine-containing molecule is a moment of significant potential. This versatile N-heterocyclic scaffold is a cornerstone of many FDA-approved therapeutics. However, the journey from a successful reaction to a fully characterized compound with a confirmed structure is a critical and multi-faceted process. Unambiguous structural validation is not merely a formality; it is the bedrock upon which all subsequent biological and pharmacological evaluation rests.

This guide provides an in-depth comparison of the essential analytical techniques required to rigorously validate the structure of newly synthesized piperidine compounds. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting a framework for generating a self-validating, unimpeachable data package. The insights and protocols herein are designed to be directly applicable, empowering you to move forward in your research with confidence.

The Orthogonal Approach: A Mandate for Confidence

The core principle of robust structural validation is the use of orthogonal methods . This means employing multiple, independent analytical techniques that measure different physical properties of the molecule.[1][2] Relying on a single data point, no matter how compelling it may seem, is a precarious strategy. An apparent single peak in an HPLC chromatogram could hide a co-eluting impurity, or a preliminary NMR spectrum might be misinterpreted. By combining data from diverse techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, a congruent and verifiable structural assignment can be made.

This guide will use a representative molecule, 4-benzylpiperidine , and its derivative, N-acetyl-4-benzylpiperidine , to illustrate the application and data output of each technique.

PropertyValue
Molecular Formula C₁₂H₁₇N
Molecular Weight 175.27 g/mol
Calculated Exact Mass 175.13610 Da

The Workflow of Structural Validation

A systematic approach ensures that all necessary data is collected efficiently and logically. The following workflow represents a best-practice model for the structural elucidation of a newly synthesized piperidine derivative.

Structural Validation Workflow cluster_0 Initial Characterization cluster_1 Primary Structural Elucidation cluster_2 Detailed & Unambiguous Confirmation cluster_3 Final Data Package Synthesis Newly Synthesized Compound TLC_HPLC Purity Assessment (TLC & HPLC) Synthesis->TLC_HPLC Initial Check NMR_1D 1D NMR (¹H, ¹³C) TLC_HPLC->NMR_1D HRMS High-Resolution Mass Spectrometry (HRMS) TLC_HPLC->HRMS NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Resolve Ambiguities Elemental Elemental Analysis (CHN) HRMS->Elemental Confirm Formula X_Ray Single Crystal X-ray Diffraction NMR_2D->X_Ray Absolute Confirmation Final_Structure Confirmed Structure & Purity Data Package X_Ray->Final_Structure Elemental->Final_Structure

Caption: A typical workflow for the comprehensive structural validation of a new chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[3][4] It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and their connectivity. For piperidine derivatives, NMR is indispensable for determining substitution patterns and stereochemistry.

Why It's Essential:
  • Connectivity: 2D NMR experiments like COSY, HSQC, and HMBC directly map out which atoms are connected through bonds, allowing for the assembly of the molecular structure piece by piece.

  • Stereochemistry: The coupling constants (J-values) between protons on the piperidine ring can reveal their relative orientation (axial vs. equatorial), providing insight into the chair conformation of the ring.

  • Chemical Environment: The chemical shift (δ) of each proton and carbon nucleus provides clues about its electronic environment, influenced by neighboring functional groups.

Comparative NMR Data for 4-Benzylpiperidine
Technique Nucleus Key Chemical Shifts (δ, ppm) & Multiplicity Information Gained
¹H NMR Proton7.29-7.15 (m, 5H, Ar-H), 3.05 (d, 2H, piperidine H2/H6 axial), 2.58 (t, 2H, piperidine H2/H6 equatorial), 2.51 (d, 2H, benzylic CH₂), 1.65 (m, 1H, piperidine H4), 1.51 (d, 2H, piperidine H3/H5 axial), 1.24 (q, 2H, piperidine H3/H5 equatorial)Confirms presence of a monosubstituted benzene ring and a piperidine ring. Integration confirms proton count. Multiplicity reveals neighboring protons.
¹³C NMR Carbon-13139.5 (Ar-C), 129.3 (Ar-CH), 128.2 (Ar-CH), 125.9 (Ar-CH), 46.5 (Piperidine C2/C6), 44.1 (Benzylic CH₂), 37.1 (Piperidine C4), 32.2 (Piperidine C3/C5)Confirms the number of unique carbon environments. Chemical shifts indicate sp² (aromatic) and sp³ (aliphatic) carbons.
COSY ¹H-¹HCross-peaks between: H2/H6 and H3/H5; H3/H5 and H4.Establishes proton-proton coupling networks, confirming the connectivity within the piperidine ring.
HSQC ¹H-¹³CCorrelations between each proton and its directly attached carbon (e.g., δH 3.05 correlates with δC 46.5).Unambiguously assigns each proton signal to its corresponding carbon atom.
HMBC ¹H-¹³CCorrelations from benzylic CH₂ protons to aromatic carbons and to piperidine C3/C4/C5.Reveals longer-range (2-3 bond) correlations, connecting the benzyl substituent to the piperidine ring.

Data sourced and adapted from public databases for illustrative purposes.[5][6]

Experimental Protocol: 1D and 2D NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified piperidine compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The solution should be clear and free of particulate matter.

  • 1D ¹H Acquisition: Acquire a standard proton spectrum to verify sample concentration and identify major signals.

  • 1D ¹³C Acquisition: Acquire a proton-decoupled carbon spectrum. An APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D COSY Acquisition: Run a standard gradient-selected COSY (gs-COSY) experiment to establish ¹H-¹H correlations.

  • 2D HSQC Acquisition: Run a standard gradient-selected HSQC (gs-HSQC) experiment to determine one-bond ¹H-¹³C correlations.

  • 2D HMBC Acquisition: Run a standard gradient-selected HMBC (gs-HMBC) experiment to determine long-range (2-3 bond) ¹H-¹³C correlations.

Authoritative Grounding: The reporting of NMR data should adhere to established standards. Journals like The Journal of Organic Chemistry provide clear author guidelines on data formatting.[1][2][7] Furthermore, IUPAC has published recommendations for the presentation of NMR data to ensure clarity and consistency.[4][8]

High-Resolution Mass Spectrometry (HRMS): The Unimpeachable Formula

While NMR defines the molecular structure, HRMS provides an extremely accurate measurement of the compound's mass, which is used to confirm its elemental composition.[9] Using techniques like Electrospray Ionization (ESI), the molecule is ionized (typically by adding a proton to the basic piperidine nitrogen, forming [M+H]⁺), and its mass-to-charge ratio (m/z) is measured to within a few parts per million (ppm).

Why It's Essential:
  • Molecular Formula Confirmation: The measured exact mass is compared against the calculated exact mass for the proposed molecular formula. A match within a narrow tolerance (typically < 5 ppm) provides very strong evidence for that specific formula, ruling out other possibilities with the same nominal mass.

  • Purity Check: HRMS can detect impurities with different elemental compositions, even if they co-elute with the main compound in chromatography.

Comparative MS Data for 4-Benzylpiperidine
Technique Parameter Expected Value Typical Experimental Result Information Gained
ESI-HRMS Molecular FormulaC₁₂H₁₇NC₁₂H₁₇NConfirmed Elemental Composition
Ion[M+H]⁺[M+H]⁺Protonation on the basic nitrogen is the expected ionization pathway.
Calculated m/z176.14338-The theoretical exact mass of the protonated molecule.
Measured m/z-176.1432 (Example)The experimentally determined exact mass.
Mass Error--0.9 ppm (Example)The difference between calculated and measured mass, confirming high accuracy.

Calculated mass from PubChem CID 31738.[10]

Experimental Protocol: LC-HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.

  • Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Time-of-Flight (TOF)).

  • Ionization: Employ Electrospray Ionization (ESI) in positive ion mode, which is ideal for basic compounds like piperidines.

  • Data Acquisition: Acquire data in full scan mode over an appropriate mass range (e.g., m/z 100-500).

  • Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ ion. Determine the exact mass from the corresponding mass spectrum and compare it to the calculated value to determine the mass error in ppm.

Single Crystal X-ray Diffraction: The Absolute Structure

X-ray crystallography provides the most definitive and unambiguous structural information possible.[11] By diffracting X-rays off a single, well-ordered crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom in the molecule and in the crystal lattice.

Why It's the Gold Standard:
  • Unambiguous Connectivity: It directly visualizes the atomic connections, leaving no doubt about the molecular structure.

  • Absolute Stereochemistry: For chiral molecules, X-ray diffraction can determine the absolute configuration (R/S), which is crucial for pharmacological activity.

  • Conformational Analysis: It provides a precise snapshot of the molecule's conformation in the solid state, including the chair conformation of the piperidine ring and the orientation of its substituents.

Case Study: Crystallographic Data for an N-acetylated Piperidine Derivative

Growing suitable single crystals of a parent amine like 4-benzylpiperidine can be challenging. Often, converting the amine to a solid derivative, such as an amide or a salt, facilitates crystallization. For this guide, we will consider the structure of a representative N-acylated piperidine derivative.

Parameter Value (Example) Significance
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/nDefines the symmetry elements within the crystal lattice.
Unit Cell Dimensions a = 7.16 Å, b = 10.48 Å, c = 14.69 Å, β = 97.04°The dimensions of the repeating unit that builds the crystal.
Bond Lengths & Angles C-N, C-C, etc.Confirms expected bond lengths and reveals any structural strain.
Torsion Angles Defines the piperidine ring conformation (e.g., chair)Provides definitive proof of the molecule's 3D shape.

Data adapted from a representative piperidine derivative structure.[12]

Experimental Protocol: X-ray Crystallography

X-Ray Crystallography Workflow Start Purified Compound Crystallize Grow Single Crystals (Slow Evaporation, Vapor Diffusion) Start->Crystallize Mount Mount Crystal on Diffractometer Crystallize->Mount Collect Data Collection (X-ray Diffraction) Mount->Collect Solve Structure Solution (Phase Problem) Collect->Solve Refine Structure Refinement Solve->Refine Validate Validation & Analysis (CIF File Generation) Refine->Validate

Caption: The major stages involved in determining a molecular structure via single-crystal X-ray diffraction.

  • Synthesis of a Derivative (If Necessary): Prepare a solid derivative to improve crystallinity. For example, react 4-benzylpiperidine with acetic anhydride in a suitable solvent to form N-acetyl-4-benzylpiperidine.

  • Crystal Growth: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with X-rays, and the resulting diffraction pattern is recorded.

  • Structure Solution and Refinement: Specialized software is used to solve the "phase problem" and generate an initial electron density map. This model is then refined to best fit the experimental data.

  • Data Reporting: The final structural data is typically reported in a Crystallographic Information File (CIF).

Authoritative Grounding: The submission of crystallographic data to public databases like the Cambridge Crystallographic Data Centre (CCDC) is a standard practice and often a requirement for publication in leading chemistry journals.[2]

Foundational Analyses: Purity and Elemental Composition

Before undertaking advanced spectroscopic analysis, two foundational techniques are essential: High-Performance Liquid Chromatography (HPLC) for purity assessment and Elemental Analysis for empirical formula verification.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of purity analysis in pharmaceutical development. It separates the components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Why It's Essential: It quantitatively determines the purity of the synthesized compound, typically expressed as a percentage of the total peak area. Regulatory bodies like the FDA require validated HPLC methods to ensure the quality and consistency of drug substances.[3][10]

  • Protocol Snapshot: A solution of the compound is injected into the HPLC system. A reversed-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid) is commonly used for piperidine derivatives. Detection is typically performed with a UV detector. Purity is calculated by the area percentage of the main product peak relative to the total area of all observed peaks.

Elemental Analysis (CHN)

This technique determines the mass percentage of Carbon, Hydrogen, and Nitrogen in a pure compound.

  • Why It's a Classic: It provides an independent, quantitative check on the molecular formula determined by HRMS. The experimental percentages of C, H, and N must agree with the theoretical values for the proposed structure, typically within a ±0.4% tolerance.

  • Protocol Snapshot: A small, precisely weighed amount of the sample is combusted at high temperature. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector, allowing for the calculation of the elemental percentages.

Comparative Foundational Data for 4-Benzylpiperidine
Technique Parameter Theoretical Value Typical Experimental Result Conclusion
HPLC Purity>95% (Target)99.2% (Example)Sample is sufficiently pure for further testing.
Elemental Analysis % Carbon82.23%82.15%Agreement within tolerance.
% Hydrogen9.78%9.81%Agreement within tolerance.
% Nitrogen7.99%8.03%Agreement within tolerance.

Conclusion: Synthesizing Data for an Irrefutable Assignment

The structural validation of a new piperidine compound is a process of building a logical, evidence-based case. No single piece of data stands alone. The journey begins with ensuring purity via HPLC. It proceeds with proposing a structure based on the intricate connectivity map provided by 1D and 2D NMR and confirming the elemental formula with the high accuracy of HRMS and the quantitative rigor of elemental analysis. Finally, for the most challenging or critical structures, the absolute and unambiguous proof is delivered by the 3D atomic coordinates from single-crystal X-ray diffraction.

By judiciously applying this suite of orthogonal analytical techniques, researchers can ensure the scientific integrity of their work. This rigorous validation is the essential passport that allows a newly synthesized molecule to advance from the synthesis lab to the next stages of biological screening and drug development, confident in its identity and quality.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link]

  • QbD Group. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31738, 4-Benzylpiperidine. [Link]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. [Link]

  • Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 271-294. [Link]

  • IUPAC. (1976). Presentation of NMR data for publication in chemical journals—B. Conventions relating to spectra from nuclei other than protons. Pure and Applied Chemistry, 45(3-4), 217-219. [Link]

  • Davies, A. N., & Lancashire, R. J. (2016). Updating IUPAC spectroscopy recommendations and data standards. Chemistry International, 38(5-6), 18-22. [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry, 70(1), 117-142. [Link]

  • Saify, Z. S., et al. (2014). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. Journal of the Chemical Society of Pakistan, 36(6), 1145-1151. [Link]

  • American Chemical Society. (2025). Author Guidelines - The Journal of Organic Chemistry. [Link]

  • American Chemical Society Publications. Information for Authors | The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31738, 4-Benzylpiperidine - 1H NMR Spectra. [Link]

  • Royal Society of Chemistry. Supporting Information for .... [Link]

  • Rovis, T., & Krska, S. W. (2022). Data Availability Statements in The Journal of Organic Chemistry, Organic Letters, and ACS Organic & Inorganic Au. The Journal of Organic Chemistry, 87(12), 7621-7623. [Link]

  • American Chemical Society. Scope of the Journal - J. Org. Chem. [Link]

  • Royal Society of Chemistry. Experimental reporting. [Link]

  • National Institute of Standards and Technology. 4-Benzylpiperidine in the NIST Chemistry WebBook. [Link]

  • Wikipedia. 4-Benzylpiperidine. [Link]

  • Agova, N., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(E), 9-14. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 299608, Piperidine, N-acetyl-4-benzyl-. [Link]

  • mzCloud. N Benzyl 4 piperidone. [Link]

  • Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]

  • Torontech. (2024). HPLC Testing and Analysis - Detailed Guide for Accurate Results. [Link]

  • ResearchGate. Chapter 6 Elemental Analysis and Biological Characterization. [Link]

  • Tran, C. D. (2023). The Application of High-Resolution Mass Spectrometry for the Analysis of Oligonucleotides and Small Molecules. Florida International University Electronic Theses and Dissertations. 574. [Link]

Sources

Validation

Validation of In Vitro Assays for Novel Piperidine Derivatives: A Comparative Technical Guide

Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Leads. Focus: Establishing robust, artifact-free validation pipelines for piperidine-based small molecules, comparing High-Throughput TR-FRET against Gol...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Medicinal Chemists, Assay Biologists, and Drug Discovery Leads. Focus: Establishing robust, artifact-free validation pipelines for piperidine-based small molecules, comparing High-Throughput TR-FRET against Gold-Standard Radioligand Binding.

Executive Summary: The Piperidine Privilege & The Validation Trap

The piperidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbusters from Fentanyl (opioid agonist) to Donepezil (AChE inhibitor). However, the physicochemical properties that make piperidines potent—specifically their basicity (


) and lipophilicity—render them prone to specific in vitro assay artifacts.

The Core Challenge: Piperidine derivatives frequently exhibit:

  • Non-Specific Binding (NSB): Protonated secondary/tertiary amines bind avidly to negatively charged polystyrene microplates.

  • Lysosomotropism: In cell-based assays, they accumulate in acidic organelles, distorting potency.

  • Phospholipidosis: Interaction with phospholipids, mimicking false toxicity or activity.[1]

This guide validates an optimized TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) workflow for piperidine screening, comparing it directly against the traditional Radioligand Binding benchmark.

Platform Comparison: TR-FRET vs. Radioligand Binding[2][3]

For novel piperidine derivatives targeting GPCRs (e.g., Sigma-1, Dopamine D2) or enzymes, choosing the right validation platform is critical.

Comparative Performance Matrix
FeatureTR-FRET (Optimized) Radioligand Binding (

H/

I)
Impact on Piperidine Validation
Throughput Ultra-High (1536-well capable)Low (96-well filter plates)TR-FRET allows rapid counter-screening for artifacts.
Sensitivity (

)
High (pM to nM range)Very High (Gold Standard)Radioligand is the "truth" standard; TR-FRET requires bridging validation.
NSB Risk Moderate (Fluorophore interference)High (Filter binding)Piperidines stick to glass fiber filters in radioligand assays, requiring PEI pretreatment.
Kinetics Real-time (

)
End-point equilibriumCritical for piperidines with long residence times (slow off-rates).
Safety Non-radioactiveRadiation safety requiredTR-FRET removes regulatory burden.

Verdict: Use Radioligand Binding for initial


 determination of lead compounds (n<50). Use TR-FRET  for SAR expansion and HTS (n>1000), only after validating against the radioligand benchmark.

Scientific Integrity: The Validation Framework

To validate a piperidine assay, you must prove that the signal is target-dependent and not a result of physicochemical artifacts (aggregation, quenching, or stickiness).

Phase 1: Physicochemical Hygiene (The "Basic Amine" Protocol)

Objective: Eliminate false positives caused by plasticware binding.

Protocol:

  • Plate Selection: Use Polypropylene (PP) low-binding plates for serial dilutions. Avoid Polystyrene (PS) until the final assay step.

  • Buffer Optimization:

    • Add 0.01% - 0.1% BSA (Bovine Serum Albumin) or CHAPS detergent to block hydrophobic sites.

    • Critical Step: For basic piperidines, ensure buffer pH is controlled. If pH > 7.4, the uncharged species may aggregate; if pH < 7.4, the cation may stick to anionic surfaces.

  • Solubility Check:

    • Perform Dynamic Light Scattering (DLS) at 10

      
      M and 100 
      
      
      
      M.
    • Pass Criteria: No particles >100 nm radius. Aggregators are common "false actives" (PAINS).[2]

Phase 2: Mechanism of Action (MoA) Validation

Objective: Confirm specific binding using Reference Standards.

Experimental Workflow (GPCR Example):

  • Saturation Binding: Determine

    
     of the probe.
    
  • Competition Binding: Titrate novel piperidine derivative against a known standard (e.g., Haloperidol for D2 receptors).

  • Cheng-Prusoff Correction: Calculate

    
     from 
    
    
    
    .
    
    

Data Presentation: Validation Metrics

MetricAcceptance CriteriaInterpretation
Z' Factor

Measures assay window and variance. Essential for HTS.
Signal-to-Background (S/B)

Ensures signal distinguishes from noise.
Hill Slope (

)

Deviation indicates cooperativity, aggregation, or multiple binding sites.
Potency Shift


should match between TR-FRET and Radioligand assays.

Visualizations

Diagram 1: Assay Validation Decision Tree

A logic flow to distinguish true hits from artifacts.

ValidationTree Start Hit Identification (Piperidine Derivative) Solubility 1. Solubility Test (DLS / Nephelometry) Start->Solubility Aggregator Discard: Colloidal Aggregator Solubility->Aggregator Particles >100nm NSB_Check 2. NSB Check (Plasticware/Filter Binding) Solubility->NSB_Check Soluble Sticky Optimize: Add 0.01% BSA/CHAPS NSB_Check->Sticky High Background Specific 3. Specificity Test (Excess Cold Competitor) NSB_Check->Specific Low Background Sticky->NSB_Check Retest NonSpecific Discard: Non-Specific Binder Specific->NonSpecific No Displacement Valid Validated Lead (Proceed to Ki/SAR) Specific->Valid Full Displacement

Caption: Step-by-step logic to filter out aggregation and non-specific binding artifacts common to piperidines.

Diagram 2: TR-FRET Signaling Pathway (GPCR)

Mechanism of the high-throughput alternative.

TRFRET Donor Tb3+ Cryptate (Donor on Receptor) Acceptor Fluorescent Ligand (Acceptor) Donor->Acceptor Energy Transfer (Proximity <10nm) FRET_Signal FRET Signal (Binding Event) Acceptor->FRET_Signal Emission @ 665nm Piperidine Novel Piperidine (Competitor) Piperidine->Acceptor Displaces No_Signal Signal Loss (Inhibition) Piperidine->No_Signal Successful Competition

Caption: TR-FRET principle: Piperidine binding displaces the tracer, reducing the FRET signal.

Detailed Experimental Protocols

Protocol A: Determination of Non-Specific Binding (NSB)

Rationale: Piperidines are lipophilic bases. This protocol quantifies how much compound is lost to the plate walls.

  • Preparation: Prepare 1

    
    M solution of the piperidine derivative in Assay Buffer.
    
  • Incubation: Dispense 100

    
    L into:
    
    • (A) Standard Polystyrene Plate.

    • (B) Low-Binding Polypropylene Plate.

    • (C) Glass Vial (Control).

  • Time Course: Incubate for 60 mins at RT.

  • Analysis: Transfer supernatants to LC-MS/MS.

  • Calculation:

    
    .
    
    • Acceptance: Recovery > 80%. If < 80%, add Tween-20 (0.05%) or switch to glass-coated plates.

Protocol B: Counter-Screening for Aggregation (The "Detergent Shift")

Rationale: Promiscuous aggregators (PAINS) inhibit targets non-specifically. Detergents disrupt aggregates but not specific binding.

  • Primary Assay: Run the

    
     curve in standard buffer.
    
  • Shift Assay: Run the

    
     curve in buffer + 0.01% Triton X-100  (freshly prepared).
    
  • Interpretation:

    • True Inhibitor:

      
       remains constant (within 2-fold).
      
    • Aggregator: Potency is lost (IC50 shifts > 10-fold) because detergent breaks up the aggregate "poison."

References

  • Assay Guidance Manual (NIH/NCATS). "Assay Interference by Aggregation."[3] National Center for Biotechnology Information. [Link]

  • Journal of Medicinal Chemistry. "The Ecstasy and Agony of Assay Interference Compounds." ACS Publications. [Link]

  • Biochemical Society Transactions. "Fluorescent ligands to investigate GPCR binding properties and oligomerization." Portland Press. [Link]

  • RSC Medicinal Chemistry. "Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity." Royal Society of Chemistry.[4] [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity Profile of Functionalized Piperidines

Introduction: The Piperidine Scaffold - A Double-Edged Sword in Drug Discovery The piperidine ring is one of the most ubiquitous saturated N-heterocycles in modern pharmaceuticals, celebrated as a "privileged scaffold" b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Piperidine Scaffold - A Double-Edged Sword in Drug Discovery

The piperidine ring is one of the most ubiquitous saturated N-heterocycles in modern pharmaceuticals, celebrated as a "privileged scaffold" by medicinal chemists.[1][2] Its prevalence is a testament to its synthetic tractability and its ability to confer favorable physicochemical properties, such as improved solubility and membrane permeability, which are critical for oral bioavailability.[3] From antipsychotics to analgesics, the piperidine moiety is a cornerstone of numerous blockbuster drugs.[4]

However, the very features that make piperidines attractive also present a significant challenge: a predisposition for off-target interactions. The basic nitrogen atom, a common feature for engaging with acidic residues in target proteins, combined with varying degrees of lipophilicity from functionalization, creates a pharmacophore that can inadvertently bind to a range of unintended biological targets. This cross-reactivity can lead to adverse drug reactions (ADRs), toxicity, or diminished efficacy.

Common liabilities for functionalized piperidines include interactions with aminergic G-protein coupled receptors (GPCRs), blockade of the hERG potassium channel (a major cardiotoxicity concern), and inhibition of cytochrome P450 (CYP) enzymes, leading to drug-drug interactions.[5][6][7] Therefore, a rigorous and systematic assessment of the cross-reactivity profile is not merely a regulatory hurdle but a fundamental component of rational drug design, essential for identifying and mitigating risks early in the discovery pipeline.[8][9]

This guide provides a comprehensive framework for assessing the cross-reactivity of functionalized piperidines, structured as a tiered screening cascade that moves from broad, high-throughput profiling to specific, mechanistic investigations. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and illustrate how to interpret the resulting data to make informed decisions in the drug development process.

The Tiered Screening Cascade: A Strategic Approach to De-risking

A successful cross-reactivity assessment strategy is built on a tiered or cascaded approach. This allows for the rapid screening of many compounds in early, cost-effective assays, reserving more complex and resource-intensive studies for a smaller number of promising candidates. This workflow ensures that major liabilities are identified and addressed before significant resources are invested.

G cluster_0 Tier 1: Early Discovery cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Pre-Clinical Compound_Library Functionalized Piperidine Library Broad_Panel Broad In Vitro Safety Panel Screening (~40-80 targets) Compound_Library->Broad_Panel Primary Screen Decision1 Identify Major Liabilities (GPCRs, Ion Channels) Broad_Panel->Decision1 Hits Prioritized Hits (Based on potency & initial profile) Focused_Assays Focused Secondary & Orthogonal Assays Hits->Focused_Assays hERG hERG Binding Assay CYP CYP Inhibition Panel (5 major isoforms) Functional Functional Follow-up (for binding hits) Decision2 Quantify Risk & Guide SAR (Selectivity Index) hERG->Decision2 CYP->Decision2 Functional->Decision2 Leads Lead Candidates (Clean profile) Definitive_Assays Definitive 'Gold Standard' Assays Leads->Definitive_Assays Patch_Clamp hERG Patch Clamp Electrophysiology MetID Metabolite ID & DDI Studies Decision3 Final Safety Assessment Patch_Clamp->Decision3 MetID->Decision3 Decision1->Hits Proceed Decision2->Leads Proceed G cluster_Target Intended Target (e.g., Kinase) cluster_OffTarget Off-Target (e.g., GPCR) T_Pocket Hydrophobic Pocket T_Hinge H-Bond Donor/Acceptor OT_Pocket Aromatic Residues OT_Asp Aspartic Acid (Ionic Bond) Piperidine Functionalized Piperidine Piperidine->T_Hinge H-Bond Basic_N Basic Nitrogen (Protonated at pH 7.4) Piperidine->Basic_N Aryl_Group Aromatic Group (Lipophilic) Piperidine->Aryl_Group Basic_N->OT_Asp Ionic Interaction Aryl_Group->T_Pocket Hydrophobic Interaction Aryl_Group->OT_Pocket Cation-π or Hydrophobic

Figure 2: Shared pharmacophoric features leading to cross-reactivity.
From Binding to Function: Agonist or Antagonist?

A binding hit from a Tier 1 screen only tells us that a compound interacts with a target; it doesn't describe the functional consequence. For GPCRs, a compound could be an agonist (activating the receptor), an antagonist (blocking the receptor), or an allosteric modulator. [10]Functional assays are crucial to determine the nature of the interaction.

  • Methodology: These are typically cell-based assays that measure a downstream signal upon receptor activation, such as calcium mobilization (for Gq-coupled receptors) or changes in cyclic AMP (cAMP) levels (for Gs- or Gi-coupled receptors). By challenging the cells with the test compound alone (agonist mode) or in the presence of a known agonist (antagonist mode), its functional activity can be fully characterized.

Comparative Case Study: Pip-A vs. Pip-B

To illustrate the decision-making process, consider two hypothetical piperidine derivatives, Pip-A and Pip-B. Both are potent inhibitors of our primary target kinase, with an IC₅₀ of 20 nM.

Tier 2 Data Summary:

TargetPip-A Kᵢ (nM)Pip-B Kᵢ (nM)Potential Clinical Implication
Target Kinase 20 20 Efficacy
Dopamine D2>10,000850Extrapyramidal symptoms
Serotonin 5-HT₂ₐ>10,0001,200Sedation, weight gain
Histamine H₁8,50045 Sedation, drowsiness
Muscarinic M₁>10,000>10,000Dry mouth, blurred vision
Adrenergic α₁6,200980Orthostatic hypotension
Table 2: Comparative receptor selectivity profile. Kᵢ values determined by radioligand binding.
Liability AssayPip-A IC₅₀ (µM)Pip-B IC₅₀ (µM)Safety Margin vs. On-Target
hERG Binding150.8 Pip-A: 750x; Pip-B: 40x
CYP3A4 Inhibition>5012Pip-A: >2500x; Pip-B: 600x
CYP2D6 Inhibition2518Pip-A: 1250x; Pip-B: 900x
Table 3: Comparative hERG and CYP inhibition profiles.

Analysis and Decision:

  • Pip-A: Demonstrates a clean off-target profile. It has a >300-fold selectivity window against all tested GPCRs. Crucially, its hERG IC₅₀ is 15 µM, providing a 750-fold safety margin over its on-target potency (15,000 nM / 20 nM). Its CYP inhibition is also weak. Decision: Pip-A is a strong candidate to advance to Tier 3 and in vivo studies.

  • Pip-B: While equally potent, Pip-B is a highly promiscuous compound. It has potent affinity for the Histamine H₁ receptor (likely causing sedation) and a hERG IC₅₀ of 800 nM. This gives a safety margin of only 40-fold, which is a significant concern for cardiotoxicity and a likely show-stopper for further development. Decision: Deprioritize Pip-B. The SAR team should use this data to design new analogs that remove the H₁ and hERG liabilities.

G Start Analyze Tier 2 Data (Pip-A vs. Pip-B) PipA Pip-A: - High on-target potency - Clean GPCR profile (>300x selective) - Weak hERG affinity (750x margin) - Weak CYP inhibition Start->PipA PipB Pip-B: - High on-target potency - Potent H1 affinity (2x selective) - Potent hERG affinity (40x margin) Start->PipB DecisionA Is Safety Profile Acceptable? PipA->DecisionA DecisionB Is Safety Profile Acceptable? PipB->DecisionB OutcomeA Advance to Tier 3: In Vivo Efficacy & PK/PD DecisionA->OutcomeA Yes OutcomeB Deprioritize Candidate DecisionB->OutcomeB No OutcomeB2 Inform SAR: Redesign to remove liabilities OutcomeB->OutcomeB2

Figure 3: A decision-making framework based on comparative cross-reactivity data.

Experimental Protocols

Protocol 1: Competitive Radioligand Binding Assay for Off-Target Affinity

This protocol provides a general framework for determining the binding affinity (Kᵢ) of a test compound for a specific receptor.

Expertise & Trustworthiness: The validity of this assay hinges on several factors. The concentration of the radioligand is set at or below its Kₔ value to ensure assay sensitivity. [11]Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand to define the signal background. A full 10-point concentration-response curve is necessary to accurately define the IC₅₀. Positive control (a known inhibitor) and vehicle control wells are mandatory on every plate to validate the assay run.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand (e.g., [³H]-dofetilide for hERG, [³H]-spiperone for D2).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Non-labeled competing ligand for non-specific binding (NSB) determination.

  • Test compounds and known inhibitor (positive control) dissolved in DMSO.

  • 96-well microplates.

  • Glass fiber filter mats (e.g., Whatman GF/B).

  • Scintillation cocktail and a microplate scintillation counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO, then dilute into assay buffer to create a 10-point concentration curve (e.g., 10 µM to 0.1 nM final assay concentration). Pipette into the 96-well plate.

  • Controls: Include wells for:

    • Total Binding: Contains only radioligand, membranes, and vehicle (DMSO).

    • Non-Specific Binding (NSB): Contains radioligand, membranes, vehicle, and a high concentration (1000x Kₔ) of a non-labeled ligand.

    • Positive Control: A known inhibitor for the target receptor.

  • Reaction Initiation: Add the cell membrane preparation to all wells.

  • Radioligand Addition: Add the radioligand (at a final concentration ≈ Kₔ) to all wells to start the binding reaction.

  • Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of the plate through the glass fiber filter mat using a cell harvester. The membranes with bound radioligand are trapped on the filter.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Dry the filter mat, add scintillation cocktail, and count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Mean NSB.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

    • Calculate the Kᵢ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant. [12]

Conclusion

The piperidine scaffold will undoubtedly remain a vital component of the medicinal chemist's toolbox. Its inherent advantages, however, are inextricably linked to a potential for cross-reactivity. A proactive, systematic, and tiered approach to assessing this profile is paramount for successful drug development. By integrating broad panel screening in early discovery with focused binding and functional assays during lead optimization, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven strategy not only predicts potential clinical adverse effects but also provides a rational basis for designing safer, more effective medicines, ultimately reducing late-stage attrition and increasing the probability of clinical success.

References

  • Molecules. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Thieme Chemistry. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • PubMed. Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design. [Link]

  • PubMed. Structural analysis of 2-piperidin-4-yl-actamide derivatives for hERG blocking and MCH R1 antagonistic activities. [Link]

  • ResearchGate. Application of Chiral Piperidine Scaffolds in Drug Design. [Link]

  • PubMed. Novel piperidine derivatives: inhibitory properties towards cytochrome P450 isoforms, and cytoprotective and cytotoxic characteristics. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • PubMed. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. [Link]

  • ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

  • HESI. In vitro pharmacologic profiling aids systemic toxicity assessment of chemicals. [Link]

  • Celtarys Research. Biochemical assays in drug discovery and development. [Link]

  • NCBI. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • European Pharmaceutical Review. In vitro safety pharmacology profiling. [Link]

  • Wikipedia. Piperidine. [Link]

  • ACS Publications. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • PubMed. In vitro safety pharmacology profiling: what else beyond hERG?. [Link]

  • ResearchGate. Strategies To Reduce hERG K+ Channel Blockade. Exploring Heteroaromaticity and Rigidity in Novel Pyridine Analogues of Dofetilide. [Link]

  • Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]

  • Springer Nature Experiments. Radioligand Binding Studies. [Link]

  • eScholarship.org. Concepts for design and analysis of receptor radiopharmaceuticals. [Link]

  • ResearchGate. Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. [Link]

  • PubMed Central. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. [Link]

  • ResearchGate. Bridged Piperazines and Piperidines as CCR1 Antagonists with Oral Activity in Models of Arthritis and Multiple Sclerosis. [Link]

  • ACS Publications. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [Link]

  • PubMed Central. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]

  • PubMed Central. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization. [Link]

  • Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

  • MDPI. hERG Channel Blockade and Antagonistic Interactions of Three Steroidal Alkaloids from Fritillaria Species. [Link]

  • Siemens Healthineers. Understanding cross-reactivity in immunoassay drug screening. [Link]

  • ResearchGate. (PDF) Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. [Link]

  • NCBI. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • ChemRxiv. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed C–H Arylation and Epimerization. [Link]

  • PubMed Central. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. [Link]

  • RSC Publishing. in vivo PK profile and hERG liability modulation to optimise a small molecule differentiation agent for the potential treatment of acute myeloid leukaemia. [Link]

  • Dalton Transactions (RSC Publishing). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. [Link]

  • BindingDB. BindingDB BDBM32493 aryl piperidine, 9i. [Link]

  • IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • ACS Publications. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]

  • PubMed Central. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. [Link]

  • BindingDB. Binding Database. [Link]

  • MDPI. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Discovery of Multitarget-Directed Ligands from Piperidine Alkaloid Piperine as a Cap Group for the Management of Alzheimer's Disease. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.